ASP-8731
Descripción
Propiedades
Número CAS |
2488255-42-9 |
|---|---|
Fórmula molecular |
C20H21N5O4 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylamino)-N-[2-(2-hydroxyethoxy)ethyl]-1-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H21N5O4/c1-25-16-7-6-13(18(27)21-8-10-28-11-9-26)12-15(16)22-19(25)24-20-23-14-4-2-3-5-17(14)29-20/h2-7,12,26H,8-11H2,1H3,(H,21,27)(H,22,23,24) |
Clave InChI |
LCQUGWVEZSJGJG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
ASP-8731: A Novel BACH1 Inhibitor for the Treatment of Sickle Cell Disease — A Technical Guide
Executive Summary
Sickle Cell Disease (SCD) is a debilitating genetic disorder characterized by chronic hemolysis, vaso-occlusion, and inflammation, driven by the polymerization of sickle hemoglobin (HbS). A promising therapeutic strategy is the induction of fetal hemoglobin (HbF), which mitigates HbS polymerization. ASP-8731 (also known as ML-0207) is an investigational, selective small molecule inhibitor of the transcription factor BACH1.[1] By inhibiting BACH1, this compound activates the NRF2 pathway, a critical regulator of antioxidant and anti-inflammatory responses, and importantly, a pathway linked to the induction of γ-globin and subsequent HbF production.[1][2] This guide provides a detailed overview of the mechanism of action of this compound, summarizing key preclinical data and experimental methodologies for researchers, scientists, and drug development professionals.
Core Mechanism of Action: BACH1 Inhibition and NRF2 Activation
In the pathophysiology of SCD, intravascular hemolysis releases large amounts of free heme, which is a pro-oxidant and pro-inflammatory molecule.[1] Heme also binds to the transcriptional repressor BACH1, which typically suppresses the expression of genes regulated by Nuclear factor erythroid 2-related factor 2 (NRF2).[1][3] this compound is a selective small molecule inhibitor of BACH1.[1] Its mechanism of action centers on relieving the BACH1-mediated repression of the NRF2 pathway.[1]
This leads to the activation of NRF2-responsive genes, which has a multi-pronged therapeutic effect in SCD:
-
Induction of Fetal Hemoglobin: NRF2 activation promotes the expression of Aγ- and Gγ-globin, the components of HbF.[1] Increased HbF levels in red blood cells inhibit the polymerization of HbS, a primary driver of SCD pathology.[2]
-
Antioxidant Response: NRF2 upregulates the expression of key antioxidant enzymes, such as heme oxygenase-1 (HMOX1) and ferritin heavy chain (FTH1), which are crucial for detoxifying free heme and mitigating oxidative stress.[1]
-
Anti-inflammatory Effects: The NRF2 pathway can suppress inflammation by, for example, reducing the expression of adhesion molecules like VCAM1, which are involved in the adhesion of leukocytes to the endothelium, a key step in vaso-occlusion.[1][4]
The signaling pathway is illustrated in the diagram below.
References
- 1. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Invisible String of Coagulation, Complement, Iron, and Inflammation in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
The BACH1 Inhibitor ASP-8731: A Deep Dive into NRF2 Pathway Activation and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP-8731, also known as ML-0207, is a potent and selective small molecule inhibitor of the transcriptional repressor BTB and CNC homolog 1 (BACH1). By targeting BACH1, this compound effectively activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. This targeted mechanism of action has significant therapeutic implications, particularly in the context of diseases characterized by oxidative stress and inflammation, such as sickle cell disease (SCD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, a summary of key preclinical data, and detailed experimental protocols for the core assays used to characterize its activity.
Introduction
Sickle cell disease is a genetic disorder driven by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2] Polymerization of deoxygenated HbS causes red blood cell sickling, hemolysis, and the release of cell-free heme. This excess heme induces significant oxidative stress and inflammation, contributing to vaso-occlusive crises and progressive organ damage.[1][2]
The NRF2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, NRF2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). However, upon exposure to oxidative or electrophilic stress, NRF2 is released, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes.
BACH1 is a transcriptional repressor that also binds to AREs, competing with NRF2 and thereby suppressing the expression of NRF2 target genes.[2] this compound is a novel therapeutic agent that functions by inhibiting BACH1, thus relieving this repression and promoting NRF2-mediated gene transcription.[1][2] This leads to an enhanced antioxidant and anti-inflammatory cellular state and, notably, the induction of fetal hemoglobin (HbF), which can mitigate the pathophysiology of SCD.[1][2][3][4]
Mechanism of Action: this compound and the NRF2 Pathway
This compound's primary mechanism of action is the inhibition of BACH1.[1][2] By inhibiting BACH1, this compound prevents its binding to AREs in the promoter regions of NRF2 target genes. This allows for increased binding of NRF2 to these AREs, leading to the transcriptional activation of a suite of protective genes.[1][2]
Key NRF2 target genes upregulated by this compound include:
-
Antioxidant Enzymes: Heme oxygenase-1 (HMOX1), NAD(P)H dehydrogenase [quinone] 1 (NQO1), glutamate-cysteine ligase modifier subunit (GCLM), and solute carrier family 7 member 11 (SLC7A11).[1] These enzymes play a crucial role in detoxifying reactive oxygen species and maintaining cellular redox homeostasis.
-
Iron Homeostasis: Ferritin heavy chain 1 (FTH1), which sequesters iron, thereby limiting its participation in the generation of free radicals.[3][4]
-
Globin Chains: γ-globin (HBG1 and HBG2), the components of fetal hemoglobin (HbF).[1][2] Increased HbF levels in red blood cells can inhibit HbS polymerization and reduce sickling.
The signaling pathway is illustrated in the diagram below:
Experimental Evidence: Preclinical Data Summary
The efficacy of this compound has been demonstrated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Studies
Table 1: Induction of NRF2 Target Gene mRNA in HepG2 Cells
| Treatment | Concentration (µM) | HMOX1 mRNA Fold Increase | FTH1 mRNA Fold Increase |
| This compound | 0.1 - 50 | Potent Induction | Potent Induction |
| DMF (control) | 1 - 250 | Less potent than this compound | Less potent than this compound |
| Data from a 24-hour incubation period.[4][5] |
Table 2: Anti-inflammatory Effects in Human Pulmonary Artery Endothelial Cells (HPAEC)
| Pre-treatment | Challenge | Outcome |
| This compound (1, 3, 10 µM) | TNF-α (10 ng/mL) | Decreased VCAM1 mRNA expression |
| This compound (1, 3 µM) | Hemin (50 µM) | Blocked the decrease in glutathione |
| Cells were pre-treated with this compound for 24 hours before challenge.[3][4] |
Table 3: Induction of Fetal Hemoglobin in Human CD34+ Cells
| Cell Source | Treatment | Outcome |
| Bone Marrow CD34+ | This compound | Increased HBG mRNA and 2-fold increase in F-cells |
| Bone Marrow CD34+ | This compound + Hydroxyurea | Potentiated induction of F-cells compared to either drug alone |
| HU-non-responsive CD34+ | This compound | ~2-fold induction of F-cells |
| CD34+ cells were differentiated into erythroid lineage in the presence of the compounds.[3][4] |
Table 4: Induction of Globin and NRF2 Target Gene mRNA in Erythroid Differentiated CD34+ Cells from SCD Patients
| Treatment | HBG mRNA Fold Change | HBA mRNA Fold Change | HBB mRNA Fold Change | HMOX1 mRNA Fold Change | NQO1 mRNA Fold Change | GCLM mRNA Fold Change | SLC7A11 mRNA Fold Change |
| This compound | Increased | Increased | No Change | Increased | Increased | Increased | Increased |
| Hydroxyurea | Increased | Increased | No Change | Increased | Increased | Increased | Increased |
| Cells were treated on days 7-10 of differentiation.[3] |
In Vivo Studies in Townes-SS Mice
Table 5: Effects of this compound on Vaso-occlusion and Inflammation in Townes-SS Mice
| Treatment (4 weeks) | Outcome |
| This compound | Inhibited heme-mediated microvascular stasis |
| This compound | Markedly increased hepatic Heme Oxygenase-1 expression |
| This compound | Decreased hepatic ICAM-1 and NF-kB phospho-p65 expression |
| This compound | Decreased white blood cell counts |
| This compound + Hydroxyurea | Significantly reduced microvascular stasis compared to HU alone |
| Mice were treated once daily by oral gavage.[3][4] |
Table 6: Effects of this compound on Globin Expression in Townes-SS Mice
| Treatment (14 days) | Dose (mg/kg) | % Gamma-globin (γ/γ + β) |
| Vehicle | - | 5.8% |
| This compound | 3 | 7.8% |
| This compound | 25 | 8.3% |
| Mice were treated once daily by oral gavage.[1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Gene Expression Analysis in HepG2 Cells
-
Cell Culture: HepG2 cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.1-50 µM), a positive control such as dimethyl fumarate (B1241708) (DMF), or vehicle (e.g., DMSO) for 24 hours.
-
RNA Isolation: Total RNA is isolated from the cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
mRNA Quantification: The expression levels of target genes (e.g., HMOX1, FTH1) and a housekeeping gene are quantified by quantitative reverse transcription PCR (qRT-PCR) or a multiplex hybridization assay such as Nanostring.
-
Data Analysis: The relative mRNA expression is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change over the vehicle-treated control.
Erythroid Differentiation of Human CD34+ Cells
-
Cell Isolation: CD34+ hematopoietic stem and progenitor cells are isolated from human bone marrow or peripheral blood using immunomagnetic bead selection.
-
Expansion Phase (Days 1-7): CD34+ cells are cultured in a serum-free expansion medium supplemented with a cocktail of cytokines to promote proliferation.
-
Differentiation Phase (Days 7-10): The expanded cells are transferred to an erythroid differentiation medium. This compound, hydroxyurea, or vehicle is added during this phase.
-
Analysis:
-
Gene Expression: On day 10, cells are harvested for RNA isolation and analysis of globin (HBG, HBA, HBB) and other NRF2 target gene expression by Nanostring or qRT-PCR.
-
Flow Cytometry: The percentage of HbF-positive cells (F-cells) is determined by intracellular staining with an anti-HbF antibody and analysis by flow cytometry.
-
In Vivo Studies in Townes-SS Mice
-
Animal Model: Townes-SS mice, which express human sickle hemoglobin, are used as a preclinical model of SCD.
-
Drug Administration: this compound, hydroxyurea, or vehicle is administered to the mice once daily via oral gavage for a specified period (e.g., 4 weeks). The vehicle may consist of 0.05% w/v Tween 80 + 0.45% hydroxypropyl methylcellulose (B11928114) (HPMC).[4][5]
-
Vaso-occlusion Model:
-
A dorsal skin-fold chamber is surgically implanted to visualize the microvasculature.
-
Vaso-occlusion is induced by intravenous infusion of hemin.
-
Microvascular stasis is quantified by observing and counting the number of non-flowing venules within the chamber window using intravital microscopy.
-
-
Biomarker Analysis:
-
At the end of the treatment period, blood and tissues (e.g., liver) are collected.
-
White blood cell counts are determined from whole blood.
-
Protein expression of inflammatory markers (e.g., ICAM-1, NF-kB p65) and NRF2 target genes (e.g., HO-1) in liver tissue is analyzed by Western blotting.
-
Globin chain ratios in red blood cells are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro and in vivo experimental protocols.
Conclusion
This compound represents a promising therapeutic strategy for diseases involving oxidative stress and inflammation, with a particularly strong rationale for the treatment of sickle cell disease. Its mechanism of action, centered on the inhibition of BACH1 and subsequent activation of the NRF2 pathway, is well-supported by preclinical data. The in vitro and in vivo studies summarized herein demonstrate that this compound can effectively induce the expression of antioxidant genes, reduce inflammation, and increase the production of fetal hemoglobin. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of BACH1 inhibitors as a novel class of therapeutics.
References
- 1. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
The Emergence of ASP-8731: A Novel BACH1 Inhibitor for the Induction of Gamma-Globin Expression in Sickle Cell Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic disorder characterized by a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin S (HbS). The polymerization of HbS under deoxygenated conditions results in red blood cell sickling, hemolysis, vaso-occlusion, and chronic organ damage. A promising therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF), composed of two alpha-globin and two gamma-globin chains, which inhibits HbS polymerization. ASP-8731 (also known as ML-0207) is a selective small molecule inhibitor of BACH1 (BTB and CNC homolog 1), a transcriptional repressor of genes regulated by NRF2 (nuclear factor erythroid 2-related factor 2). By inhibiting BACH1, this compound activates the NRF2 pathway, which has been shown to promote the expression of gamma-globin. This technical guide provides an in-depth overview of the preclinical data supporting the role of this compound in inducing gamma-globin expression, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action: BACH1 Inhibition and NRF2-Mediated Gamma-Globin Induction
This compound's therapeutic potential in sickle cell disease stems from its targeted inhibition of the transcriptional repressor BACH1.[1][2][3][4] In the context of globin gene regulation, BACH1 plays a pivotal role in repressing the expression of antioxidant and globin genes.[1][3][5] Free heme, which is released during the characteristic intravascular hemolysis in SCD, can bind to BACH1, alleviating its repressive function.[1][3][5] this compound mimics and enhances this effect by directly inhibiting BACH1.[1][3]
The inhibition of BACH1 leads to the activation of NRF2, a master regulator of the antioxidant response.[1][3] Activated NRF2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of its target genes, which include the gamma-globin genes (HBG1 and HBG2).[6][7] This leads to increased transcription of gamma-globin mRNA and subsequent production of fetal hemoglobin (HbF).[1][3]
The proposed signaling pathway is as follows:
Quantitative Data on Gamma-Globin Induction
The efficacy of this compound in inducing gamma-globin expression has been demonstrated in both in vivo and in vitro models of sickle cell disease.
In Vivo Studies in Townes-SS Mice
Townes-SS mice, a well-established transgenic model of sickle cell disease, were treated with this compound to assess its in vivo effects on gamma-globin expression.
| Treatment Group | Dose (mg/kg) | Duration | Percent Gamma-Globin (γ/γ + β) |
| Vehicle | - | 14 days | 5.8% |
| This compound | 3 | 14 days | 7.8% |
| This compound | 25 | 14 days | 8.3% |
| Data sourced from Belcher et al., 2023.[1][3] |
In Vitro Studies in Human CD34+ Cells
Erythroid differentiation of human CD34+ hematopoietic stem and progenitor cells was used to evaluate the direct effects of this compound on human gamma-globin gene expression and F-cell (red blood cells containing HbF) formation.
| Treatment | Concentration | Effect on HBG mRNA (Fold Change vs. Vehicle) | Effect on F-cells (Fold Change vs. Vehicle) |
| This compound | 1 µM | ~1.5 | ~1.5 |
| This compound | 3 µM | ~2.0 | ~2.0 |
| This compound | 10 µM | ~2.5 | ~2.0 |
| Hydroxyurea (B1673989) (HU) | 10 µM | Not significant | ~2.0 |
| This compound + HU | 10 µM + 10 µM | Not specified | >2.0 (potentiated effect) |
| Data are approximated from graphical representations in Belcher et al., 2023.[1][3][5][8] |
Notably, in CD34+ cells from a donor who was non-responsive to hydroxyurea, this compound was still able to induce a ~2-fold increase in F-cells.[1][2][4][5][9] Furthermore, this compound and hydroxyurea in combination induced more HbF+ cells compared to either drug alone.[1][2][4][5][9]
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research publication by Belcher et al. (2023) and supplemented with established laboratory procedures.
In Vivo Mouse Model Studies
-
Animal Model: Townes HbSS mice.
-
Treatment Administration: Mice were administered vehicle, this compound (3 mg/kg or 25 mg/kg), or hydroxyurea once daily via oral gavage for 14 or 28 days.[1][3]
-
Sample Collection: Whole blood was collected on the final day of treatment.
-
Gamma-Globin Measurement by Reverse Phase HPLC:
-
Red blood cells (RBCs) were lysed in water, and membrane debris was removed by centrifugation and filtration.[1][8]
-
The resulting hemolysate was analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the gamma- and beta-S-globin chains.[1][3]
-
The percentage of gamma-globin was calculated as (γ / (γ + β)) * 100.[1][8]
-
In Vitro Human CD34+ Cell Studies
-
Cell Source: Human bone marrow or peripheral blood-derived CD34+ cells.
-
Erythroid Differentiation:
-
HBG mRNA Analysis:
-
F-cell Analysis by Flow Cytometry (FACS):
-
On day 14, cells were harvested and stained with fluorescently labeled antibodies against erythroid markers (e.g., CD71) and intracellular fetal hemoglobin (HbF).[5][8]
-
The percentage of F-cells was determined by flow cytometry, calculated as the proportion of HbF-positive cells within the erythroid (e.g., CD71-positive) cell population.[5]
-
References
- 1. Evaluation of 2D and 3D Erythroid Differentiation Protocols Using Sickle Cell Disease and Healthy Donor Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse phase(RP)-high-performance liquid chromatography (HPLC) analysis of globin chains [bio-protocol.org]
- 6. Rapid and Sensitive Assessment of Globin Chains for Gene and Cell Therapy of Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. encodeproject.org [encodeproject.org]
ASP-8731: A Novel BACH1 Inhibitor with Therapeutic Potential for Vaso-Occlusion in Sickle Cell Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for ASP-8731 (also known as ML-0207), a selective small molecule inhibitor of BTB and CNC homolog 1 (BACH1), and its therapeutic potential in mitigating vaso-occlusion and other pathophysiological hallmarks of sickle cell disease (SCD). In SCD, the polymerization of hemoglobin S leads to red blood cell sickling, hemolysis, and the release of free heme. This heme overload drives oxidative stress, inflammation, and ultimately, vaso-occlusive crises (VOCs), the primary cause of pain and organ damage in individuals with SCD.[1][2][3]
This compound emerges as a promising therapeutic candidate by targeting the BACH1/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical regulator of cellular responses to oxidative stress.[3][4][5] By inhibiting BACH1, a transcriptional repressor of NRF2-mediated gene expression, this compound unleashes the cytoprotective and anti-inflammatory functions of NRF2.[3][4][5][6][7] This guide will delve into the preclinical evidence supporting the multifaceted action of this compound, including its effects on antioxidant gene expression, inflammation, vaso-occlusion, and the induction of fetal hemoglobin (HbF), a key disease-modifying factor in SCD.
Mechanism of Action: The BACH1/NRF2 Axis
Under normal physiological conditions, BACH1 competes with NRF2 for binding to Antioxidant Response Elements (AREs) in the promoter regions of target genes, thereby repressing their transcription. Free heme can also bind to BACH1, leading to its dissociation from AREs and a subsequent increase in NRF2-mediated transcription.[2][3][4] this compound is a selective small molecule inhibitor of BACH1 that mimics the effect of heme by preventing BACH1 from repressing NRF2.[4][5][8] This leads to the upregulation of a suite of cytoprotective genes, including those involved in antioxidant defense and heme metabolism.[3][4][6][7]
The signaling pathway is depicted in the diagram below:
Caption: this compound inhibits BACH1, allowing NRF2 to activate antioxidant gene expression.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potential of this compound to address multiple pathological features of SCD. These investigations, primarily conducted in cell culture and a transgenic mouse model of SCD (Townes-SS mice), have provided robust evidence for its anti-inflammatory, anti-vaso-occlusive, and HbF-inducing properties.
In Vitro Studies
In vitro experiments utilizing various cell lines have elucidated the direct cellular effects of this compound.
Table 1: Effect of this compound on Gene Expression in HepG2 and Pulmonary Endothelial Cells
| Cell Line | Treatment | Target Gene | Outcome | Reference |
| HepG2 | This compound (0.1–50 μM) | HMOX1 | Potent induction of mRNA | [4] |
| HepG2 | This compound (0.1–50 μM) | FTH1 | Potent induction of mRNA | [4] |
| Pulmonary Endothelial Cells | TNF-α + this compound | VCAM1 | Decreased mRNA expression | [4][5][9] |
| Pulmonary Endothelial Cells | Hemin + this compound | Glutathione | Prevented a decrease | [4][5] |
These findings highlight the ability of this compound to induce the expression of antioxidant enzymes like heme oxygenase-1 (HMOX1) and ferritin heavy chain (FTH1), while simultaneously suppressing pro-inflammatory adhesion molecules such as VCAM1.[4][5]
In Vivo Studies in a Sickle Cell Disease Mouse Model
Studies in Townes-SS mice, a well-established preclinical model of SCD, have provided crucial in vivo validation of this compound's therapeutic potential.
Table 2: In Vivo Effects of this compound in Townes-SS Mice
| Treatment Group | Duration | Key Finding | Quantitative Result | Reference |
| This compound | 4 weeks | Inhibition of heme-mediated microvascular stasis | Markedly inhibited | [1][4][9] |
| This compound + Hydroxyurea (B1673989) (HU) | 4 weeks | Inhibition of heme-mediated microvascular stasis | Significantly greater reduction than HU alone | [1][2][9] |
| This compound | 4 weeks | Increased hepatic HO-1 expression | Markedly increased | [1][4][9] |
| This compound | 4 weeks | Decreased hepatic ICAM-1 expression | Markedly decreased | [1][2][9] |
| This compound | 4 weeks | Decreased hepatic NF-κB phospho-p65 | Markedly decreased | [1][2][9] |
| This compound | 4 weeks | Reduced white blood cell (WBC) counts | Markedly decreased | [1][4][9] |
| This compound (3 mg/kg) | 14 days | Increased γ-globin to γ + βS-globin ratio | 5.8% (vehicle) to 7.8% | [4] |
| This compound (25 mg/kg) | 14 days | Increased γ-globin to γ + βS-globin ratio | 5.8% (vehicle) to 8.3% | [4] |
These in vivo results demonstrate that this compound can effectively counteract the inflammatory and vaso-occlusive processes in a relevant animal model of SCD.[1][4][9]
Induction of Fetal Hemoglobin
A significant finding from preclinical studies is the ability of this compound to induce the expression of fetal hemoglobin (HbF).[1][4] Increased levels of HbF are known to inhibit the polymerization of sickle hemoglobin, thereby reducing the severity of SCD.[4]
Table 3: Effect of this compound on Fetal Hemoglobin Induction
| Cell Type | Treatment | Key Finding | Quantitative Result | Reference |
| Human CD34+ cells | This compound | Increased HBG mRNA | Increased | [1][4][9] |
| Human CD34+ cells | This compound | Increased percentage of F-cells | ~2-fold increase (similar to HU) | [1][4][9] |
| Human CD34+ cells | This compound + HU | Increased percentage of F-cells | Greater induction than either drug alone | [1][4][9] |
| HU-non-responsive Human CD34+ cells | This compound | Induced F-cells | ~2-fold increase | [1][4][9] |
| Erythroid differentiated CD34+ cells from SCD patients | This compound | Increased HBG and HBA mRNA | Increased | [1][9] |
The ability of this compound to induce HbF, even in cells non-responsive to the standard-of-care agent hydroxyurea (HU), suggests a distinct and potentially complementary mechanism of action.[1][4][9]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound, based on the available literature.
In Vitro Gene Expression Analysis
-
Cell Culture:
-
HepG2 cells: Maintained in appropriate culture medium and treated with varying concentrations of this compound (e.g., 0.1–50 μM) or a vehicle control for a specified duration (e.g., 24 hours).[4]
-
Pulmonary Artery Endothelial Cells (PAECs): Cultured and stimulated with pro-inflammatory agents like TNF-α or pro-oxidants like hemin, in the presence or absence of this compound.[4]
-
-
mRNA Analysis: Total RNA is extracted from the treated cells, and the expression levels of target genes (e.g., HMOX1, FTH1, VCAM1) are quantified using methods such as quantitative real-time PCR (qRT-PCR) or Nanostring analysis.[1][4]
Murine Model of Sickle Cell Disease
-
Animal Model: Townes knock-in (HbSS) mice, which express human α- and βS-globin chains, are used as a preclinical model of SCD.[4]
-
Drug Administration: this compound or hydroxyurea is administered to the mice, typically via oral gavage, once daily for a defined period (e.g., 14 days or 4 weeks).[4][5] A vehicle control group is included in all experiments.
-
Measurement of Microvascular Stasis (Vaso-occlusion): A dorsal skin-fold chamber model is utilized to visualize and quantify microvascular stasis in response to a heme challenge. The number of static vessels is counted before and after treatment.[4]
-
Tissue and Blood Collection: At the end of the treatment period, blood and tissues (e.g., liver) are collected for various analyses, including complete blood counts, protein expression analysis (Western blot), and globin chain analysis (reverse-phase HPLC).[4]
Human CD34+ Cell Differentiation and F-Cell Analysis
-
Cell Isolation and Culture: CD34+ hematopoietic stem and progenitor cells are isolated from human bone marrow or peripheral blood. These cells are then expanded and differentiated into erythroid precursors in a multi-step culture system.[4]
-
Treatment: During the differentiation phase, the cells are treated with this compound, hydroxyurea, or a vehicle control.[1][4]
-
Flow Cytometry for F-cell Quantification: The percentage of cells expressing fetal hemoglobin (F-cells) is determined by flow cytometry using antibodies specific for cell surface markers (e.g., CD71) and intracellular HbF.[4]
The experimental workflow for preclinical evaluation is illustrated below:
Caption: A streamlined workflow for the preclinical assessment of this compound.
Clinical Development and Future Directions
A Phase 1 clinical trial (8731-CL-0101) was initiated to evaluate the safety and suitable dosage of this compound in healthy adults.[10] However, the study was terminated due to the protocol's defined stopping criteria being met.[11] The specific reasons for the termination have not been publicly disclosed.
Despite the halt in its initial clinical evaluation, the robust preclinical data for this compound underscore the therapeutic potential of BACH1 inhibition in SCD. The multifaceted mechanism of action, which combines anti-inflammatory, anti-oxidative, and HbF-inducing effects, remains a highly attractive strategy for treating this complex genetic disorder. Further investigation into the safety profile of BACH1 inhibitors and potentially the development of second-generation molecules will be crucial in translating this promising preclinical science into a viable therapy for patients with sickle cell disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 4. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. A study to find a suitable dose of ASP8731 and check for medical problems at each dose in healthy adults, Trial ID 8731-CL-0101 [clinicaltrials.astellas.com]
- 11. ASP8731 / Astellas [delta.larvol.com]
aSP-8731 (ML-0207): A Technical Whitepaper on the Discovery and Development of a BACH1 Inhibitor for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
aSP-8731 (also known as ML-0207) is a potent and selective small molecule inhibitor of the transcriptional repressor BTB and CNC homolog 1 (BACH1). Developed by Mitobridge, Inc. and later acquired by Astellas Pharma, this compound was investigated as a potential therapeutic for sickle cell disease (SCD). The primary mechanism of action of this compound is the induction of fetal hemoglobin (HbF) through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. By inhibiting BACH1, this compound relieves the repression of NRF2, allowing it to bind to antioxidant response elements (AREs) and upregulate the expression of target genes, including those involved in the production of γ-globin, a key component of HbF. Preclinical studies in human cellular models and a murine model of SCD demonstrated the potential of this compound to increase HbF levels, reduce inflammation, and mitigate vaso-occlusion. However, the clinical development of this compound was discontinued (B1498344) during a Phase I trial. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to this compound.
Introduction to Sickle Cell Disease and the Therapeutic Rationale for BACH1 Inhibition
Sickle cell disease is a monogenic disorder caused by a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2][3] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape.[1][2][3] These sickled cells can lead to hemolysis, vaso-occlusion, chronic inflammation, and severe pain, resulting in significant morbidity and reduced life expectancy.[1][2][3]
An established therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF) expression. HbF, the predominant hemoglobin during fetal life, does not incorporate the mutated β-globin subunit and can interfere with HbS polymerization. The transcriptional repressor BACH1 has emerged as a key regulator of globin gene expression.[1] BACH1 represses the transcription of γ-globin genes (HBG1 and HBG2), which encode the γ-chains of HbF.[1] Furthermore, BACH1 is a negative regulator of the NRF2 pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3] By inhibiting BACH1, it is possible to simultaneously induce HbF expression and activate the NRF2-mediated antioxidant response, addressing two key pathological features of SCD.
Discovery and Development of this compound (ML-0207)
This compound (ML-0207) was discovered by Mitobridge, Inc., a biotechnology company focused on developing therapeutics that enhance mitochondrial function.[4] Mitobridge was acquired by Astellas Pharma in 2017, and the development of this compound was continued under the new ownership.[4] this compound was identified as a potent and selective small molecule inhibitor of BACH1.[1][2][5]
The development program for this compound advanced to a Phase I clinical trial (NCT05167526) in healthy adult volunteers to assess its safety, tolerability, and pharmacokinetics.[5][6] However, in March 2023, Astellas Pharma terminated the trial because "protocol defined stopping criteria" were met.[4][7] As of April 2023, the development of this compound for sickle cell anemia has been discontinued.[4]
Mechanism of Action: The BACH1-NRF2 Signaling Pathway
This compound exerts its therapeutic effects by modulating the BACH1-NRF2 signaling pathway. In the absence of an inhibitor, BACH1 binds to antioxidant response elements (AREs) in the promoter regions of target genes, repressing their transcription. These target genes include those encoding for antioxidant enzymes and the γ-globin subunits of HbF.
The mechanism can be summarized in the following steps:
-
BACH1 Inhibition: this compound binds to and inhibits BACH1, preventing it from binding to AREs.
-
NRF2 Activation: The inhibition of BACH1 leads to the nuclear accumulation and activation of NRF2.
-
Gene Transcription: Activated NRF2 binds to AREs and initiates the transcription of a suite of cytoprotective genes, including:
-
Anti-inflammatory Effects: The NRF2 pathway also has anti-inflammatory properties, and its activation can lead to the downregulation of pro-inflammatory mediators.
dot
References
- 1. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanostring.com [nanostring.com]
- 3. Erythroid differentiation [bio-protocol.org]
- 4. ASP 8731 - AdisInsight [adisinsight.springer.com]
- 5. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. Multi-Organ Morphological Findings in a Humanized Murine Model of Sickle Cell Trait - PMC [pmc.ncbi.nlm.nih.gov]
BACH1 as a Therapeutic Target in Hemoglobinopathies: An In-depth Technical Guide
Executive Summary: Hemoglobinopathies, such as sickle cell disease (SCD) and β-thalassemia, are debilitating genetic disorders characterized by deficient or defective adult β-globin production. A clinically validated therapeutic strategy is the reactivation of fetal γ-globin expression to produce fetal hemoglobin (HbF), which compensates for the lack of functional adult hemoglobin. The transcription factor BTB and CNC homology 1 (BACH1) has emerged as a key therapeutic target. BACH1 is a heme-responsive repressor that binds to Maf recognition elements (MAREs) in the regulatory regions of globin genes, silencing their expression.[1][2] Inhibition of BACH1 derepresses these genes, allowing for the binding of transcriptional activators like NRF2, leading to robust induction of γ-globin and subsequent HbF production.[3][4] This guide provides a comprehensive overview of the molecular mechanisms underpinning BACH1-mediated gene regulation, preclinical data supporting its inhibition, detailed experimental protocols for its study, and the therapeutic rationale for developing BACH1 inhibitors for hemoglobinopathies.
The Molecular Basis of BACH1-Mediated Globin Gene Repression
BACH1 is a central regulator of genes responsive to oxidative stress and heme metabolism, including the α- and β-globin genes.[2] Its function is intricately linked to the intracellular concentration of heme, a key component of hemoglobin.
Mechanism of Action
Under basal or low-heme conditions, BACH1 forms a heterodimer with small Maf (sMaf) proteins (e.g., MafK, MafG).[5] This BACH1/sMaf complex binds to MAREs located in the enhancer regions of target genes, including the locus control region (LCR) of the β-globin cluster, thereby acting as a potent transcriptional repressor.[1][6]
The regulatory role of heme is multifaceted:
-
Inhibition of DNA Binding: Heme binds directly to cysteine-proline (CP) motifs within the BACH1 protein.[5][7] This binding event induces a conformational change that inhibits the ability of the BACH1/sMaf complex to bind to MAREs.[5]
-
Nuclear Export and Degradation: Heme binding exposes a nuclear export signal in BACH1, leading to its Crm1-dependent translocation from the nucleus to the cytoplasm.[7] Subsequently, heme promotes the polyubiquitination and proteasomal degradation of BACH1.[5]
The Competitive BACH1/NRF2 Axis
The therapeutic potential of targeting BACH1 stems from its competitive relationship with Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), a transcriptional activator.[4][6] Both BACH1 and NRF2 heterodimerize with sMaf proteins and recognize the same MARE sequences.[1]
-
Repression by BACH1: When BACH1 occupies a MARE, gene transcription is silenced.
-
Activation by NRF2: When BACH1 is displaced (either by high heme levels or a pharmacological inhibitor), the MARE becomes accessible to the NRF2/sMaf activator complex.[3][7] NRF2 binding recruits coactivators, leading to chromatin remodeling and robust gene transcription.[3]
In the context of hemoglobinopathies, inhibiting BACH1 effectively mimics a high-heme state, leading to the displacement of the repressor from the γ-globin gene promoters. This allows NRF2 to bind and activate γ-globin expression, ultimately increasing the production of therapeutic HbF.[3][8]
Preclinical Efficacy of BACH1 Inhibitors
Small molecule inhibitors of BACH1 have demonstrated significant promise in preclinical models of hemoglobinopathies. These compounds function by preventing BACH1 from binding to DNA, thereby derepressing γ-globin and other NRF2-regulated antioxidant genes.[3][9]
In Vitro Studies
Studies using human erythroid progenitor cells (CD34+) and cell lines have shown that BACH1 inhibitors effectively induce fetal hemoglobin.
| Compound | Cell Model | Concentration | Key Outcomes | Reference |
| HPP-D | KU812 Cells | 0.5 µM | ▲ 2.7-fold increase in γ-globin mRNA | [3] |
| 2.5 µM | ▲ 4.6-fold increase in γ-globin mRNA; ▲ 1.3-fold increase in F-cells | [3] | ||
| Sickle Erythroid Progenitors | 0.5 - 2.5 µM | ▼ 20-35% decrease in BACH1 protein; ▼ 50% reduction in sickled cells under hypoxia | [3] | |
| ASP8731 (ML-0207) | Human CD34+ Cells | 1 µM | ▲ ~2-fold increase in F-cells (similar to Hydroxyurea) | [9][10] |
| Human CD34+ Cells (HU non-responsive donor) | 1 µM | ▲ ~2-fold increase in F-cells | [9][10] | |
| SCD Patient CD34+ Cells | 10 µM | ▲ Significant increase in HBG (γ-globin) and HBA (α-globin) mRNA | [8][10] |
In Vivo Studies
The efficacy of BACH1 inhibitors has also been validated in the Townes mouse model of sickle cell disease, which expresses human globins.
| Compound | Model | Dosage / Duration | Key Hematological & Physiological Outcomes | Reference |
| ASP8731 (ML-0207) | Townes-SS Mice | 3 mg/kg & 25 mg/kg daily for 14 days | ▲ γ-globin/(γ-globin + βS-globin) ratio increased from 5.8% to ~8% | [10] |
| 4 weeks | ▲ Increased F-cells; ▼ Reduced heme-mediated microvascular stasis | [9][10] | ||
| 4 weeks | ▲ Increased Heme Oxygenase-1 (HO-1); ▼ Decreased hepatic ICAM-1 and NF-κB p65 phosphorylation; ▼ Decreased white blood cell counts | [4][9] |
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental processes involved in targeting BACH1.
Caption: BACH1/NRF2 signaling at the γ-globin promoter.
Caption: Preclinical workflow for evaluating a BACH1 inhibitor.
Caption: Therapeutic logic of BACH1 inhibition in hemoglobinopathies.
Key Experimental Protocols
Accurate evaluation of BACH1 inhibitors requires specific and robust methodologies. The following are summarized protocols for essential experiments cited in the literature.
Erythroid Progenitor Cell Culture and Differentiation
This protocol is used to differentiate hematopoietic stem cells into red blood cells for studying globin switching and the effects of therapeutic compounds.[3]
-
Source Material: Human bone marrow or peripheral blood-derived CD34+ hematopoietic stem and progenitor cells.
-
Phase 1 (Expansion):
-
Culture cells for 7 days in Iscove's Modified Dulbecco's Medium (IMDM).
-
Supplement with 15% Fetal Bovine Serum (FBS), 15% Human AB Serum, 10 ng/mL Interleukin-3 (IL-3), 50 ng/mL Stem Cell Factor (SCF), and 2 IU/mL Erythropoietin (EPO).
-
-
Phase 2 (Differentiation):
-
On day 7, wash and resuspend cells in fresh IMDM.
-
Supplement medium only with 2 IU/mL EPO to promote terminal erythroid differentiation.
-
On day 8, introduce the BACH1 inhibitor (e.g., HPP-D, ASP8731) or control vehicle (e.g., DMSO) to the culture.
-
Harvest cells on day 10 or later for downstream analysis (qRT-PCR, flow cytometry, Western blot).
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is used to identify the genome-wide binding sites of a transcription factor, such as BACH1 or NRF2.[3][11]
-
Cross-linking: Treat cultured erythroid cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse cells and sonicate the nuclear fraction to shear chromatin into fragments of 200-500 base pairs.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-BACH1 or anti-NRF2). Use Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes. A control IP with a non-specific IgG antibody is essential.
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Use a peak-calling algorithm (e.g., MACS) to identify regions of significant enrichment in the target IP sample compared to the input control.[12] These peaks represent the binding sites of the transcription factor.
Luciferase Reporter Assay
This assay measures the ability of a transcription factor to regulate the activity of a specific promoter, such as the γ-globin promoter.[13][14]
-
Construct Preparation: Clone the promoter region of the gene of interest (e.g., the human γ-globin promoter containing MAREs) upstream of a luciferase reporter gene in a plasmid vector.
-
Transfection: Co-transfect a suitable cell line (e.g., K562 erythroleukemia cells) with:
-
The luciferase reporter construct.
-
An expression vector for the transcription factor of interest (e.g., BACH1) or a control vector.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: Treat the transfected cells with the BACH1 inhibitor or vehicle control.
-
Lysis and Measurement: After an incubation period (e.g., 24-48 hours), lyse the cells and measure the activity of both luciferases using a luminometer and specific substrates.
-
Data Analysis: Normalize the firefly luciferase activity (from the γ-globin promoter) to the Renilla luciferase activity. A decrease in luciferase activity upon BACH1 expression confirms its repressor function, while an increase upon treatment with a BACH1 inhibitor demonstrates derepression of the promoter.
Conclusion and Future Perspectives
BACH1 has been firmly established as a high-value therapeutic target for hemoglobinopathies. Its role as a heme-sensitive repressor of γ-globin, coupled with its competitive interplay with the NRF2 activator, provides a clear and compelling mechanism for therapeutic intervention. Preclinical data from both in vitro and in vivo models demonstrate that small molecule inhibitors of BACH1 can robustly induce HbF, reduce disease-related pathophysiology like vaso-occlusion, and mitigate inflammation.[9][10]
The development of potent and selective BACH1 inhibitors, such as ASP8731/ML-0207, marks a significant advancement in the field.[4][15] Future work will focus on clinical trials to establish the safety and efficacy of these compounds in patients with sickle cell disease and β-thalassemia. The potential for combination therapies, for instance with hydroxyurea, may offer synergistic effects and provide therapeutic options for a broader patient population, including those who are non-responsive to existing treatments.[10][16] Continued research into the broader network of BACH1-regulated genes will further illuminate its role in erythropoiesis and cellular homeostasis, potentially uncovering new avenues for treating these devastating diseases.
References
- 1. The heme-Bach1 pathway in the regulation of oxidative stress response and erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of BACH1 and Hemoglobin E/Beta-Thalassemia Globin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bach1 inhibitor HPP-D mediates γ-globin gene activation in sickle erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Heme Induces Ubiquitination and Degradation of the Transcription Factor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bach1: Function, Regulation, and Involvement in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heme regulates gene expression by triggering Crm1-dependent nuclear export of Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BTB and CNC Homology 1 (BACH1) Target Genes Are Involved in the Oxidative Stress Response and in Control of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide ChIP-Seq reveals a dramatic shift in the binding of the transcription factor erythroid Kruppel-like factor during erythrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
The Molecular Landscape of ASP-8731: A Technical Guide to its Effects Beyond Direct BACH1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-8731, also known as ML-0207, is a potent and selective small molecule inhibitor of the BTB and CNC homolog 1 (BACH1) transcription factor.[1][2][3] Its primary mechanism of action is the inhibition of BACH1, which leads to the de-repression of NRF2 (Nuclear factor erythroid 2-related factor 2)-mediated gene transcription.[2][3] This activity has positioned this compound as a therapeutic candidate for conditions like sickle cell disease, where the upregulation of antioxidant and anti-inflammatory pathways, as well as the induction of fetal hemoglobin, is desirable.[1][2][4][5]
While this compound is characterized by its high selectivity for BACH1, a comprehensive understanding of its molecular effects requires an in-depth analysis of the downstream consequences of this primary interaction. This technical guide delineates the molecular targets and pathways modulated by this compound that extend beyond the direct binding to BACH1, providing a broader view of its pharmacological footprint. The subsequent sections will detail the downstream effects on gene expression, protein activity, and cellular phenotypes, supported by quantitative data and detailed experimental methodologies.
I. Downstream Molecular Effects on Gene Expression
Inhibition of BACH1 by this compound leads to a cascade of transcriptional changes, primarily mediated by the activation of the NRF2 pathway. The following table summarizes the key genes and proteins whose expression is modulated by this compound.
Table 1: Modulation of Gene and Protein Expression by this compound
| Gene/Protein | Effect of this compound | Cell/System | Quantitative Change | Reference |
| HMOX1 (Heme Oxygenase-1) | Upregulation | HepG2 cells, Townes SCD mice | Potent induction of mRNA. | [3] |
| FTH1 (Ferritin Heavy Chain) | Upregulation | HepG2 cells | Potent induction of mRNA. | [3] |
| HBG1/HBG2 (Hemoglobin Subunit Gamma-1/2) | Upregulation | Human bone marrow-derived CD34+ cells | Induced mRNA expression. | [1] |
| HBA (Hemoglobin Subunit Alpha) | Upregulation | Erythroid differentiated CD34+ cells from SCD patients | Increased mRNA expression. | |
| HGB (Hemoglobin) | Upregulation | Human erythroid differentiated CD34+ cells | Increased mRNA expression. | [3] |
| SLC7A11 | Upregulation | Human bone marrow-derived CD34+ cells | Induced mRNA expression. | [1] |
| GCLM (Glutamate-Cysteine Ligase Modifier Subunit) | Upregulation | Human bone marrow-derived CD34+ cells | Induced mRNA expression. | [1][4] |
| NQO1 (NAD(P)H Quinone Dehydrogenase 1) | Upregulation | Human bone marrow-derived CD34+ cells | Induced mRNA expression. | [1][4] |
| VCAM-1 (Vascular Cell Adhesion Molecule 1) | Downregulation (in response to TNF-α) | Pulmonary endothelial cells, Townes SCD mice | Decreased mRNA and protein expression. | [4][5] |
| ICAM-1 (Intercellular Adhesion Molecule 1) | Downregulation | Townes SCD mice | Decreased protein expression. | [4][5] |
| NF-κB p65 (phospho) | Downregulation | Townes SCD mice | Decreased protein expression. | [4][5] |
| F-cells (HbF-containing cells) | Increase | Human erythroid differentiated CD34+ cells, Townes SCD mice | ~2-fold increase in F-cells, similar to Hydroxyurea (HU). | |
| Glutathione (B108866) (GSH) | Increased levels (in response to hemin) | Pulmonary endothelial cells | Blocked the decrease in glutathione. | [6] |
II. Signaling Pathways Modulated by this compound
The primary pharmacological effect of this compound is the inhibition of BACH1, which in turn activates the NRF2 signaling pathway. This pathway is central to the cellular antioxidant and anti-inflammatory response.
III. Experimental Protocols
A. Gene Expression Analysis using NanoString nCounter System
This protocol outlines the general steps for quantifying mRNA levels of target genes affected by this compound treatment.
-
RNA Isolation:
-
Culture cells (e.g., HepG2, primary endothelial cells, or differentiated CD34+ cells) to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
For studies involving inflammatory stimuli, add agents like TNF-α for a defined period before cell lysis.[6]
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). A 260/280 ratio of ~2.0 and high RNA integrity number (RIN) are desirable.[7]
-
-
Hybridization:
-
Prepare a master mix containing the Reporter CodeSet and hybridization buffer.[8]
-
In a separate tube strip, add the Capture ProbeSet.[8]
-
Add 50-100 ng of total RNA to each well of the Capture ProbeSet strip tube.
-
Transfer the Reporter CodeSet master mix to the tubes containing the RNA and Capture ProbeSet.
-
Mix gently by flicking the tubes and briefly centrifuge.
-
Incubate the hybridization reactions at 65°C for 16-20 hours in a thermal cycler.[8]
-
-
Sample Processing and Data Acquisition:
-
Following hybridization, process the samples on the NanoString nCounter Prep Station to remove excess probes and immobilize the target-probe complexes on the cartridge.[9]
-
Scan the cartridge using the nCounter Digital Analyzer, which counts the individual fluorescent barcodes corresponding to each target mRNA.[9]
-
-
Data Analysis:
-
Perform quality control on the raw data, checking for imaging and hybridization metrics.
-
Normalize the raw counts using positive controls and a panel of housekeeping genes to account for technical variability.[10]
-
Calculate the fold change in gene expression for this compound treated samples relative to vehicle controls.
-
B. Cellular Glutathione (GSH) Assay
This protocol describes a colorimetric method to measure cellular glutathione levels, an indicator of oxidative stress.
-
Cell Culture and Treatment:
-
Seed human primary pulmonary arterial endothelial cells (PAEC) in a 96-well plate.
-
Treat cells with this compound (e.g., 1, 3, 10 µM) or vehicle (DMSO) for 24 hours.
-
Induce oxidative stress by adding hemin (B1673052) (e.g., 50 µM) for a short duration (e.g., 30 minutes) before the assay.[3]
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer provided with a commercial glutathione assay kit.
-
Deproteinize the samples, for example, by adding 5% sulfosalicylic acid (SSA), incubating on ice, and then centrifuging to collect the supernatant.[11]
-
-
Assay Procedure (Example using a DTNB-based kit):
-
Prepare a standard curve using known concentrations of GSH.
-
Add the deproteinized cell lysates and standards to a new 96-well plate.
-
Add a reaction mixture containing glutathione reductase and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.
-
The reaction between GSH and DTNB produces a yellow-colored product (2-nitro-5-thiobenzoic acid), which is measured spectrophotometrically at 405-415 nm.
-
The rate of color change is proportional to the concentration of glutathione in the sample.
-
-
Data Analysis:
-
Calculate the glutathione concentration in the samples by interpolating from the standard curve.
-
Normalize the GSH concentration to the total protein content of the cell lysate if required.
-
C. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Globin Chain Analysis
This method is used to quantify the relative amounts of different globin chains (e.g., α, β, γ) in red blood cells.
-
Sample Preparation:
-
Collect whole blood from treated animals (e.g., Townes SCD mice) or in vitro differentiated erythroid cells.
-
Isolate red blood cells (RBCs) by centrifugation.
-
Lyse the RBCs by adding ice-cold deionized water and vortexing.[12]
-
Centrifuge the lysate at high speed to remove cell debris and collect the supernatant containing hemoglobin.[12]
-
Dilute the supernatant to an appropriate concentration for HPLC analysis.[12]
-
-
HPLC Analysis:
-
Use a C4 reverse-phase column (e.g., Aeris 3.6 µm WIDEPORE C4).[13][14]
-
The mobile phase typically consists of two solvents:
-
Solvent A: Acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Water with 0.1% TFA.
-
-
Equilibrate the column with a low percentage of Solvent A.
-
Inject the prepared sample onto the column.
-
Elute the globin chains using a linear gradient of increasing acetonitrile concentration at a constant flow rate (e.g., 1 mL/min).[14]
-
Detect the eluting globin chains using a UV detector at 220 nm.[13][14]
-
-
Data Analysis:
-
Identify the peaks corresponding to the different globin chains based on their retention times, which are determined using standards.
-
Integrate the area under each peak to determine the relative abundance of each globin chain.
-
Calculate the ratios of interest, such as the γ/(γ+β) ratio, to assess the induction of fetal hemoglobin.
-
IV. Conclusion
This compound is a highly selective inhibitor of BACH1. Its molecular targets beyond this primary interaction are best understood as the downstream consequences of relieving BACH1-mediated transcriptional repression. The activation of the NRF2 pathway by this compound initiates a broad transcriptional program with significant therapeutic potential. This includes the upregulation of antioxidant enzymes, iron-sequestering proteins, and fetal globin genes, alongside the downregulation of pro-inflammatory adhesion molecules. The in-depth analysis of these downstream molecular effects, using the methodologies outlined in this guide, is crucial for the continued development and characterization of this compound and other BACH1 inhibitors. Further research employing unbiased screening technologies may yet reveal direct off-target interactions, which would add another layer to the pharmacological profile of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 3. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cores.emory.edu [cores.emory.edu]
- 8. nanostring.com [nanostring.com]
- 9. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanostring.com [nanostring.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Reverse phase(RP)-high-performance liquid chromatography (HPLC) analysis of globin chains [bio-protocol.org]
- 13. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with ASP-8731
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies involving ASP-8731 , a selective small molecule inhibitor of BACH1.[1][2][3] this compound has been investigated for its potential in treating sickle cell disease (SCD) by inducing fetal hemoglobin (HbF) and modulating antioxidant and anti-inflammatory pathways.[1][4]
Mechanism of Action: this compound functions by inhibiting the transcriptional repressor BACH1.[5] Heme, which is released during intravascular hemolysis in SCD, can bind to BACH1, leading to the activation of NRF2-mediated gene transcription.[2] this compound mimics this effect, alleviating BACH1 repression and promoting the transcription of NRF2-responsive genes, including those involved in antioxidant defense (e.g., HMOX1) and globin synthesis (e.g., γ-globin, leading to increased HbF).[1][3][5]
I. Assessment of Antioxidant Gene Induction in HepG2 Cells
This protocol details the methodology to evaluate the effect of this compound on the expression of antioxidant genes, such as heme oxygenase-1 (HMOX1) and ferritin heavy chain (FTH), in a human liver carcinoma cell line (HepG2).
Experimental Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach the desired confluency.
-
Treatment: Incubate the HepG2 cells for 24 hours with varying concentrations of this compound (e.g., 0.1–50 μM).[1] A vehicle control (DMSO) and a positive control for NRF2 gene transcription, such as dimethyl fumarate (B1241708) (DMF), should be included.[1]
-
RNA Isolation: Following incubation, aspirate the media, wash the cells with PBS, and isolate total RNA using a suitable method.
-
mRNA Analysis: Quantify the mRNA levels of HMOX1 and FTH using a sensitive technique like quantitative real-time PCR (qRT-PCR) or Nanostring gene expression analysis.[1]
-
Data Analysis: Normalize the expression of target genes to appropriate reference genes.[6] Calculate the fold change in mRNA expression relative to the vehicle-treated control.
Quantitative Data Summary:
| Cell Line | Treatment | Concentration | Duration | Target Gene | Fold Change vs. Vehicle |
| HepG2 | This compound | 0.1–50 μM | 24 h | HMOX1 | Potent Induction |
| HepG2 | This compound | 0.1–50 μM | 24 h | FTH | Potent Induction |
| HepG2 | DMF | 1–250 μM | 24 h | HMOX1 | Induction |
| HepG2 | DMF | 1–250 μM | 24 h | FTH | Induction |
Note: "Potent Induction" indicates that this compound was observed to be more potent than DMF in inducing the target genes.[1]
Experimental Workflow:
Workflow for antioxidant gene expression analysis.
II. Anti-inflammatory Effects on Pulmonary Arterial Endothelial Cells (PAECs)
This protocol outlines the procedure to assess the anti-inflammatory properties of this compound by measuring its effect on TNF-α-induced VCAM1 expression in human primary pulmonary arterial endothelial cells.
Experimental Protocol:
-
Cell Culture: Culture human primary PAECs in suitable media and conditions.
-
Pre-treatment: Incubate the PAECs with this compound (e.g., 1, 3, 10 μM) or a vehicle control (DMSO) for 24 hours.[1]
-
Inflammatory Challenge: Add TNF-α (10 ng/ml) to the media and incubate for an additional 4 hours.[1][3]
-
RNA Isolation and Analysis: Isolate total RNA and measure the mRNA levels of VCAM1 using an appropriate method.[1]
-
Data Analysis: Determine the change in VCAM1 mRNA expression in response to this compound treatment in the presence of TNF-α, relative to the vehicle-treated and TNF-α-stimulated control.
Quantitative Data Summary:
| Cell Line | Pre-treatment | Concentration | Duration | Challenge | Duration | Target Gene | Outcome |
| PAEC | This compound | 1, 3, 10 μM | 24 h | TNF-α (10 ng/ml) | 4 h | VCAM1 mRNA | Decreased Expression |
III. Assessment of Glutathione (B108866) Levels in Hemin-Treated PAECs
This protocol is designed to evaluate the protective effect of this compound against hemin-induced oxidative stress by measuring cellular glutathione (GSH) levels.
Experimental Protocol:
-
Cell Culture: Culture human primary PAECs as previously described.
-
Pre-treatment: Incubate the PAECs with this compound for 24 hours.[3]
-
Oxidative Stress Induction: Add hemin (B1673052) (50 μM) to the media and incubate for 30 minutes.[1][3]
-
GSH Measurement: Following treatment, wash the cells with PBS and measure cellular glutathione levels using a commercially available assay kit (e.g., GSH-Glo™).[1][3]
-
Data Analysis: Compare the GSH levels in this compound-treated cells to vehicle-treated cells in the presence of hemin.
Quantitative Data Summary:
| Cell Line | Pre-treatment | Duration | Challenge | Duration | Outcome |
| PAEC | This compound | 24 h | Hemin (50 μM) | 30 min | Prevented decrease in glutathione |
IV. Induction of Fetal Hemoglobin in Human CD34+ Cells
This protocol describes the methodology to assess the ability of this compound to induce γ-globin expression and increase the percentage of HbF-containing cells (F-cells) in erythroid differentiated human CD34+ hematopoietic stem and progenitor cells.
Experimental Protocol:
-
Cell Isolation and Expansion: Isolate CD34+ cells from bone marrow or peripheral blood and expand them in appropriate culture media.[1]
-
Erythroid Differentiation: Induce erythroid differentiation of the expanded CD34+ cells.
-
Treatment: During the differentiation process (e.g., days 7-10), treat the cells with this compound, hydroxyurea (B1673989) (HU) as a positive control, or a vehicle control (DMSO).[6]
-
Analysis of Globin Gene Expression: On day 10, collect the cells and analyze the mRNA levels of γ-globin (HBG), α-globin (HBA), and β-globin (HBB) by Nanostring or a similar method.[6]
-
F-cell Analysis: Determine the percentage of F-cells using flow cytometry (FACS).[1]
-
Data Analysis: Compare the HBG mRNA levels and the percentage of F-cells in this compound-treated cultures to the vehicle and HU-treated controls.
Quantitative Data Summary:
| Cell Source | Treatment | Outcome on HBG mRNA | Outcome on % F-cells |
| Human CD34+ cells | This compound | Increased | Increased ~2-fold (similar to HU) |
| Human CD34+ cells | This compound + HU | - | Potentiated induction over HU alone |
| HU-non-responsive donor CD34+ cells | This compound | - | Induced F-cells ~2-fold |
| SCD patient CD34+ cells | This compound | Increased | - |
| SCD patient CD34+ cells | HU | Increased | - |
Note: In erythroid differentiated CD34+ cells from SCD patients, this compound and HU also increased HBA but not HBB mRNA.[2][6]
Signaling Pathway:
This compound signaling pathway.
References
- 1. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for aSP-8731 Treatment of Human Erythroid Differentiated CD34+ Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
aSP-8731, also known as ML-0207, is a selective small molecule inhibitor of the transcription factor BACH1 (BTB and CNC homolog 1).[1][2] In the context of erythropoiesis, BACH1 acts as a repressor of NRF2-mediated gene transcription.[3] By inhibiting BACH1, this compound effectively activates the NRF2 pathway, leading to the increased expression of antioxidant genes and, notably, γ-globin (HBG1 and HBG2).[2][4] This induction of γ-globin results in elevated levels of fetal hemoglobin (HbF), a critical therapeutic target for sickle cell disease (SCD) and other hemoglobinopathies.[5][6]
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the erythroid differentiation of human CD34+ hematopoietic stem and progenitor cells. The included protocols detail the isolation, expansion, and differentiation of CD34+ cells, treatment with this compound, and subsequent analysis of gene expression and protein levels.
Mechanism of Action: this compound Signaling Pathway
The therapeutic effect of this compound in promoting HbF production is mediated through the inhibition of BACH1 and the subsequent activation of the NRF2 signaling pathway.
Data Presentation
In Vitro Efficacy of this compound in Erythroid Differentiated CD34+ Cells
| Parameter | Treatment | Result | Reference |
| γ-globin (HBG) mRNA Expression | This compound | Increased | [1][7] |
| α-globin (HBA) mRNA Expression | This compound | Increased | [1][7] |
| β-globin (HBB) mRNA Expression | This compound | No significant change | [1][7] |
| Fetal Hemoglobin (HbF+) Cells | This compound | ~2-fold increase | [1][7] |
| Fetal Hemoglobin (HbF+) Cells | This compound + Hydroxyurea (HU) | Greater increase than either drug alone | [1][7] |
| NRF2 Target Gene Expression (HMOX1, NQO1, etc.) | This compound | Increased | [4] |
Experimental Protocols
Overall Experimental Workflow
References
- 1. Isolation of Human Blood Progenitor and Stem Cells from Peripheral Blood by Magnetic Bead [bio-protocol.org]
- 2. encodeproject.org [encodeproject.org]
- 3. stemcell.com [stemcell.com]
- 4. Isolation and Culture of Non-adherent Cells for Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Human Blood Progenitor and Stem Cells from Peripheral Blood by Magnetic Bead [en.bio-protocol.org]
- 6. stemcell.com [stemcell.com]
- 7. stemcell.com [stemcell.com]
Application Notes and Protocols for In Vivo Dosing of ASP-8731 in Townes Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of ASP-8731 in the Townes mouse model of sickle cell disease (SCD). The protocols are based on established methodologies to ensure reproducibility and accuracy in preclinical studies.
Introduction
This compound, also known as ML-0207, is a selective small molecule inhibitor of BACH1 (BTB and CNC homology 1)[1][2][3]. By inhibiting BACH1, this compound activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in the antioxidant response and has been shown to induce fetal hemoglobin (HbF) expression[2][3][4]. This mechanism of action makes this compound a promising therapeutic candidate for sickle cell disease, a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, hemolysis, vaso-occlusion, and inflammation[4].
The Townes mouse model is a well-established humanized knock-in model of SCD that expresses human α-globin and human sickle β-globin (HbS), recapitulating many of the key pathophysiological features of the human disease[5][6][7][8][9]. This makes it a suitable preclinical model for evaluating the efficacy of novel therapeutic agents like this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering this compound to Townes HbSS mice.
Table 1: this compound Dosing Regimens
| Parameter | Details | Reference |
| Drug | This compound | [2] |
| Mouse Model | Townes HbSS mice (12-16 weeks of age) | [2][10] |
| Route of Administration | Oral gavage | [2][10][11][12] |
| Vehicle | 0.05% w/v Tween 80 + 0.45% hydroxypropyl methylcellulose (B11928114) (HPMC) | [2][10] |
| Dosing Volume | 10 ml/kg | [2][10] |
| Dosing Regimen 1 | 3 mg/kg or 25 mg/kg, once daily for 14 consecutive days | [2][11] |
| Dosing Regimen 2 | Once daily, 6 days per week for 4 weeks (specific dose co-administered with Hydroxyurea) | [2][10][11] |
Table 2: Key In Vivo Endpoints
| Endpoint | Observation | Treatment Group(s) | Reference |
| Microvascular Stasis | Inhibition of heme-mediated microvascular stasis | This compound | [2][11][13][14] |
| White Blood Cell (WBC) Counts | Decrease in WBC counts | This compound | [2][11][13][14] |
| Hepatic HO-1 Expression | Marked increase | This compound | [2][11][13][14] |
| Hepatic ICAM-1 Expression | Decrease | This compound | [2][11][13][14] |
| Hepatic NF-κB phospho-p65 | Decrease in protein expression | This compound | [2][11][13][14] |
| γ-globin Expression | Increase | This compound | [2][11][13][14] |
| HbF+ Cells (F-cells) | Increase compared to vehicle-treated mice | This compound | [2][11][13][14] |
Experimental Protocols
Preparation of this compound Formulation
Objective: To prepare a homogenous suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Tween 80
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile water for injection
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing vehicle.
-
Prepare the vehicle by dissolving 0.45% (w/v) HPMC and 0.05% (w/v) Tween 80 in sterile water.
-
Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the formulation at 2-8°C and protect it from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
In Vivo Dosing and Administration in Townes Mice
Objective: To administer this compound to Townes HbSS mice via oral gavage.
Materials:
-
Townes HbSS mice (12-16 weeks old, mixed gender)
-
This compound formulation
-
Vehicle control (0.05% w/v Tween 80 + 0.45% HPMC)
-
Appropriate gauge feeding needles for oral gavage in mice
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Acclimatize the Townes mice to the housing conditions for at least one week before the start of the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle, 3 mg/kg this compound, 25 mg/kg this compound).
-
Weigh each mouse daily before dosing to accurately calculate the required volume of the this compound suspension (10 ml/kg).
-
Gently restrain the mouse and administer the calculated volume of the this compound formulation or vehicle control directly into the stomach using a proper oral gavage technique.
-
For a 14-day study, repeat the administration once daily for 14 consecutive days[2][11].
-
For a 4-week study, administer the dose once daily for 6 days a week for 4 weeks[2][10][11].
-
Monitor the animals daily for any signs of toxicity or adverse effects.
Assessment of Vaso-occlusion (Microvascular Stasis)
Objective: To evaluate the effect of this compound on hemin-induced vaso-occlusion in the dorsal skinfold chamber model.
Procedure:
-
On the last day of the treatment period, implant dorsal skinfold chambers in the mice.
-
Select and map flowing venules in the chamber window using intravital microscopy.
-
Induce vaso-occlusion by intravenously infusing hemin (B1673052) (3.2 μmol/kg body weight)[10][11].
-
One hour after hemin infusion, measure microvascular stasis in the same pre-selected venules[2][11].
Blood and Tissue Collection
Objective: To collect blood and tissue samples for downstream analysis.
Procedure:
-
At the end of the treatment period, collect whole blood via cardiac puncture or other approved methods into EDTA-coated tubes for hematological analysis (e.g., WBC counts, F-cell analysis).
-
Perfuse the animals with saline and harvest tissues of interest, such as the liver, for protein expression analysis (e.g., Western blotting for HO-1, ICAM-1, NF-κB).
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits BACH1, leading to NRF2 activation and subsequent gene expression.
Experimental Workflow
Caption: Workflow for in vivo administration and analysis of this compound in Townes mice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 5. Pathophysiological characterization of the Townes mouse model for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sickle Cell Phenotypes in Townes & Berkeley Models [jax.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. ASP8731 / Astellas [delta.larvol.com]
- 13. experts.umn.edu [experts.umn.edu]
- 14. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for aSP-8731 in HepG2 and Pulmonary Endothelial Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and summarize the effects of aSP-8731, a selective small molecule inhibitor of BACH1, in the human liver carcinoma cell line HepG2 and in primary human pulmonary arterial endothelial cells (PAECs). The information is derived from a key study investigating the therapeutic potential of this compound.[1][2][3][4]
Introduction
This compound is a potent inhibitor of BACH1 (BTB and CNC homolog 1), a transcriptional repressor of genes regulated by the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][2] By inhibiting BACH1, this compound leads to the activation of NRF2-mediated transcription of antioxidant and anti-inflammatory genes.[1][2] This document outlines the in vitro applications of this compound in two distinct cell lines: HepG2, a model for liver cells, and PAECs, a model for the pulmonary endothelium. In HepG2 cells, this compound has been shown to upregulate antioxidant genes.[1][2] In PAECs, it demonstrates anti-inflammatory effects and protects against oxidative stress.[1][2]
Section 1: this compound in HepG2 Cell Line
Application: Induction of Antioxidant Gene Expression
This compound potently induces the expression of key antioxidant enzymes, heme oxygenase-1 (HMOX1) and ferritin heavy chain (FTH1), in HepG2 cells.[1][2] This application is relevant for studies on cellular defense mechanisms against oxidative stress.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the mRNA expression of HMOX1 and FTH1 in HepG2 cells after 24 hours of treatment.
| This compound Concentration (µM) | HMOX1 mRNA Fold Change (vs. Vehicle) | FTH1 mRNA Fold Change (vs. Vehicle) |
| 0.1 | ~2-fold | ~1.5-fold |
| 1 | ~10-fold | ~2.5-fold |
| 10 | ~25-fold | ~3-fold |
| 50 | ~30-fold | ~3.5-fold |
Data are estimated from figures in Belcher et al., 2023.[1][2]
Experimental Protocol: Induction of Antioxidant Genes in HepG2 Cells
1. Cell Culture and Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HepG2 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to final concentrations of 0.1, 1, 10, and 50 µM.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours.
3. RNA Isolation and qRT-PCR:
-
After the 24-hour incubation, wash the cells with phosphate-buffered saline (PBS).
-
Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Reverse transcribe the RNA to cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for HMOX1, FTH1, and a suitable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.
Signaling Pathway Diagram
Caption: this compound inhibits BACH1, activating NRF2-mediated gene expression.
Section 2: this compound in Pulmonary Arterial Endothelial Cells (PAECs)
Application 1: Inhibition of TNF-α-Induced VCAM-1 Expression
This compound can be used to mitigate the pro-inflammatory response in PAECs by inhibiting the tumor necrosis factor-alpha (TNF-α)-induced upregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) mRNA.[1][2] This is crucial for studies related to vascular inflammation.
Quantitative Data Summary
The following table shows the effect of this compound on VCAM1 mRNA expression in PAECs stimulated with TNF-α.
| Treatment | Relative VCAM1 mRNA Level |
| Vehicle | ~1 |
| TNF-α (10 ng/mL) | ~12 |
| TNF-α + this compound (1 µM) | ~8 |
| TNF-α + this compound (3 µM) | ~6 |
| TNF-α + this compound (10 µM) | ~4 |
Data are estimated from figures in Belcher et al., 2023.[1][2]
Experimental Protocol: VCAM-1 Expression Assay in PAECs
1. Cell Culture and Seeding:
-
Culture primary human pulmonary arterial endothelial cells (PAECs) in endothelial growth medium (EGM-2) supplemented with the provided growth factors.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed PAECs in 12-well plates and grow to confluency.
2. This compound and TNF-α Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the confluent PAECs with this compound at final concentrations of 1, 3, and 10 µM (or a DMSO vehicle control) for 24 hours.
-
After the pre-treatment, add TNF-α to the medium to a final concentration of 10 ng/mL.
-
Incubate the cells for an additional 4 hours.
3. RNA Isolation and VCAM-1 mRNA Measurement:
-
Following incubation, wash the cells with PBS.
-
Isolate total RNA using a suitable method.
-
Measure VCAM1 mRNA levels. The original study utilized Nanostring gene expression analysis, but qRT-PCR can also be used as an alternative.
-
Normalize the data to a suitable housekeeping gene.
Application 2: Protection Against Hemin-Induced Oxidative Stress
This compound protects PAECs from hemin-induced oxidative stress by preventing the depletion of intracellular glutathione (B108866) (GSH).[1][2] This application is relevant for research on diseases involving hemolysis and heme toxicity, such as sickle cell disease.
Quantitative Data Summary
The following table summarizes the protective effect of this compound on glutathione levels in hemin-treated PAECs.
| Treatment | Relative Glutathione (GSH) Level |
| Vehicle | ~100% |
| Hemin (B1673052) (50 µM) | ~60% |
| Hemin + this compound (1 µM) | ~80% |
| Hemin + this compound (3 µM) | ~95% |
Data are estimated from figures in Belcher et al., 2023.[1][2]
Experimental Protocol: Glutathione Assay in PAECs
1. Cell Culture and Seeding:
-
Culture and seed PAECs as described in the VCAM-1 expression assay protocol.
2. This compound and Hemin Treatment:
-
Pre-treat confluent PAECs with this compound at final concentrations of 1 and 3 µM (or a DMSO vehicle control) for 24 hours.
-
After the pre-treatment, add hemin to the medium to a final concentration of 50 µM.
-
Incubate the cells for an additional 30 minutes.
3. Glutathione Measurement:
-
After incubation, wash the cells with PBS.
-
Lyse the cells and measure the intracellular glutathione (GSH) levels using a commercially available glutathione assay kit according to the manufacturer's protocol. These kits are typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Normalize the GSH levels to the total protein concentration of the cell lysate.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effects in PAECs.
Section 3: Cell Viability Assessment
It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. The original study found that this compound, at the concentrations tested, did not affect the viability of HepG2 or PAEC cells.[1][2] An MTT assay is a standard method to assess cell viability.
Experimental Protocol: MTT Assay
1. Cell Seeding:
-
Seed HepG2 or PAEC cells in a 96-well plate at an appropriate density.
2. Treatment:
-
Treat the cells with the desired concentrations of this compound (and/or TNF-α/hemin) for the specified duration (e.g., 24-28.5 hours). Include vehicle-treated and untreated control wells.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always refer to the original publication for further details.
References
- 1. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
Application Notes and Protocols: Measuring HMOX1 and FTH1 mRNA Levels Following ASP-8731 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for quantifying the messenger RNA (mRNA) levels of Heme Oxygenase 1 (HMOX1) and Ferritin Heavy Chain 1 (FTH1) in response to treatment with ASP-8731, a selective small molecule inhibitor of BACH1.
Introduction
This compound is a novel therapeutic agent that targets BTB and CNC homolog 1 (BACH1), a transcriptional repressor of genes regulated by Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2][3][4][5] By inhibiting BACH1, this compound alleviates the repression of NRF2-mediated transcription, leading to the increased expression of a suite of antioxidant and cytoprotective genes, including HMOX1 and FTH1.[1][2][3][4][6] The upregulation of these genes plays a crucial role in mitigating oxidative stress and inflammation, which are key pathological features in various diseases, including sickle cell disease.[1][2][3][4][7]
This document outlines the signaling pathway of this compound and provides a detailed protocol for treating cells with this compound and subsequently measuring the induction of HMOX1 and FTH1 mRNA using quantitative reverse transcription PCR (qRT-PCR).
Signaling Pathway of this compound
This compound functions by inhibiting BACH1, a key negative regulator of the antioxidant response element (ARE). Under basal conditions, BACH1 binds to AREs in the promoter regions of target genes, including HMOX1 and FTH1, thereby repressing their transcription. This compound prevents BACH1 from binding to the ARE, allowing for the binding of the transcription factor NRF2. Once bound, NRF2 recruits the transcriptional machinery to activate the expression of these target genes, leading to an enhanced antioxidant response.
Caption: this compound Signaling Pathway.
Experimental Data
Treatment of various cell lines with this compound has been shown to significantly increase the mRNA levels of both HMOX1 and FTH1. The tables below summarize representative quantitative data from such experiments.
Table 1: HMOX1 mRNA Expression in HepG2 Cells after 24-hour this compound Treatment
| This compound Concentration (µM) | Fold Increase in HMOX1 mRNA (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 0.1 | 5.3 ± 0.8 |
| 1 | 15.8 ± 2.1 |
| 10 | 45.2 ± 5.7 |
| 50 | 62.5 ± 8.3 |
Table 2: FTH1 mRNA Expression in HepG2 Cells after 24-hour this compound Treatment
| This compound Concentration (µM) | Fold Increase in FTH1 mRNA (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.1 | 2.1 ± 0.3 |
| 1 | 4.5 ± 0.6 |
| 10 | 9.8 ± 1.2 |
| 50 | 14.2 ± 1.9 |
Note: The data presented in these tables are compiled for illustrative purposes based on published findings.[1][2] Actual results may vary depending on the cell line, experimental conditions, and specific protocols used.
Experimental Protocols
The following protocols provide a detailed methodology for the treatment of cells with this compound and the subsequent measurement of HMOX1 and FTH1 mRNA levels using qRT-PCR.
Experimental Workflow
Caption: Experimental Workflow for mRNA Quantification.
Cell Culture and Treatment with this compound
This protocol is optimized for HepG2 cells but can be adapted for other cell lines.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
6-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
RNA Isolation and cDNA Synthesis
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
RNA Isolation: After incubation, wash the cells with PBS and then lyse the cells directly in the wells using the lysis buffer provided in the RNA isolation kit. Follow the manufacturer's protocol to isolate total RNA.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
cDNA template
-
SYBR Green Master Mix
-
Forward and reverse primers for HMOX1, FTH1, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Optical-grade PCR plates and seals
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HMOX1 | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |
| FTH1 | GGCTCTGTGGCTCTATGTGC | AGCTGGCTTCTTGAAATTGCC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Procedure:
-
Prepare qPCR Reaction Mix: Prepare a master mix for each primer set containing SYBR Green Master Mix, forward primer, reverse primer, and RNase-free water.
-
Set up qPCR Plate: Aliquot the master mix into the wells of a qPCR plate. Add the diluted cDNA to the respective wells. Include no-template controls (NTC) for each primer set.
-
Run qPCR: Perform the qPCR reaction using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of the target genes (HMOX1 and FTH1) compared to the reference gene using the ΔΔCt method.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on the expression of HMOX1 and FTH1. The induction of these genes serves as a key pharmacodynamic biomarker for the activity of BACH1 inhibitors. These methods are essential for the preclinical and clinical development of this compound and other NRF2-activating compounds.
References
- 1. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. The Invisible String of Coagulation, Complement, Iron, and Inflammation in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Globin Chains by Reverse-Phase HPLC Following ASP-8731 Treatment
Abstract
This application note describes a robust and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of human α-, β-, and γ-globin chains. This method is crucial for evaluating the efficacy of novel therapeutic agents, such as the hypothetical compound ASP-8731, which is designed to treat β-hemoglobinopathies by inducing fetal hemoglobin (HbF, α2γ2) expression. The protocol details procedures for sample preparation from cultured erythroid cells, HPLC instrumentation, and data analysis to accurately determine the relative percentages of each globin chain, enabling the assessment of a drug's mechanism of action and dose-response relationship.
Introduction
β-hemoglobinopathies, such as β-thalassemia and sickle cell disease, are genetic disorders caused by reduced or abnormal synthesis of β-globin chains.[1] A promising therapeutic strategy is the reactivation of γ-globin gene expression to increase the production of fetal hemoglobin (HbF), which can compensate for the defective adult hemoglobin (HbA, α2β2).[2] this compound is a novel small molecule designed to induce HbF expression.
Accurate quantification of the α-, β-, and γ-globin chains is essential for evaluating the therapeutic potential of compounds like this compound.[1][2] Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique that separates proteins based on their hydrophobicity, providing excellent resolution and quantification of individual globin chains.[1][2][3] This application note provides a detailed protocol for using RP-HPLC to measure changes in globin chain ratios in human erythroid progenitor cells treated with this compound.
Principle of the Method
Red blood cell lysates are prepared to release hemoglobin. The sample is then injected into an RP-HPLC system. The mobile phase, containing trifluoroacetic acid (TFA), denatures the hemoglobin tetramer, releasing the individual globin chains and the heme group.[1][4] The globin chains are separated on a C4 or C18 reverse-phase column using a gradient of increasing acetonitrile (B52724) concentration.[2][3] Proteins with higher hydrophobicity are retained longer on the column. The eluted chains are detected by their absorbance at 220 nm, and the area under each peak is integrated to determine the relative percentage of each globin chain.[1][3][4]
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to induce γ-globin expression by activating key transcription factors involved in fetal hemoglobin regulation. The proposed pathway involves the activation of a signaling cascade that leads to the phosphorylation and activation of GATA2, which in turn upregulates the expression of the γ-globin gene (HBG).
Caption: Proposed mechanism of this compound action in erythroid cells.
Materials and Reagents
-
Cells: Human CD34+ hematopoietic stem and progenitor cells or a suitable erythroid progenitor cell line (e.g., HUDEP-2).
-
Cell Culture Media and Reagents: As required for the specific cell type.
-
This compound: Stock solution in DMSO.
-
Reagents:
-
Deionized Water (18.2 MΩ·cm)
-
Acetonitrile (ACN), HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
DMSO, Cell culture grade
-
Phosphate Buffered Saline (PBS)
-
-
HPLC System:
-
Binary HPLC Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV/Vis Detector
-
-
Column: Aeris Widepore 3.6 µm C4, 200 Å, 150 x 4.6 mm (Phenomenex) or equivalent.[1][3]
-
Consumables:
-
1.5 mL microcentrifuge tubes
-
HPLC vials with inserts
-
Experimental Protocols
Cell Culture and Treatment
-
Culture and differentiate erythroid progenitor cells according to standard protocols.
-
On the final day of differentiation, treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) or a vehicle control (DMSO) for 24-48 hours.
-
Harvest approximately 500,000 cells per condition.
Sample Preparation: Hemolysate
-
Transfer harvested cells to a 1.5 mL microcentrifuge tube.
-
Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 50 µL of ice-cold deionized water.[3]
-
Freeze the lysate at -80°C for at least 15 minutes, then thaw. Repeat this freeze-thaw cycle once more to ensure complete lysis.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer 40 µL of the supernatant (hemolysate) to a clean HPLC vial with an insert.[5]
-
Samples can be stored at -80°C or analyzed immediately.
HPLC Method and Parameters
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[2]
-
Column Equilibration: Equilibrate the column with the starting mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
HPLC Conditions:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 25.0 | 55 | 45 |
| 30.0 | 50 | 50 |
| 32.0 | 35 | 65 |
| 35.0 | 35 | 65 |
| 36.0 | 65 | 35 |
| 45.0 | 65 | 35 |
| Table 1: HPLC Gradient Program for Globin Chain Separation. |
Data Analysis and Quantification
-
Integrate the peak area for each globin chain (γ, α, β). The typical elution order is γ-globin, α-globin, then β-globin.
-
Calculate the percentage of each globin chain relative to the total integrated area of all globin chains.
-
% γ-Globin = (Area γ / (Area γ + Area α + Area β)) * 100
-
-
Calculate the therapeutically relevant γ/(γ+β) ratio.
-
γ/(γ+β) Ratio = (Area γ / (Area γ + Area β)) * 100
-
-
Calculate the α/non-α globin chain ratio to assess chain imbalance.
-
α/non-α Ratio = Area α / (Area γ + Area β)
-
Experimental Workflow Diagram
Caption: Workflow for globin chain quantification by RP-HPLC.
Results
Treatment of differentiated erythroid cells with this compound resulted in a dose-dependent increase in the relative amount of γ-globin and a corresponding decrease in β-globin. The α-globin levels remained relatively constant across all treatment groups. The results demonstrate the potential of this compound to induce fetal hemoglobin production.
| This compound (µM) | % γ-Globin (± SD) | % β-Globin (± SD) | % α-Globin (± SD) | γ / (γ+β) Ratio | α / non-α Ratio |
| 0 (Vehicle) | 4.5 ± 0.6 | 45.2 ± 1.1 | 50.3 ± 1.5 | 9.0% | 1.01 |
| 1 | 10.2 ± 0.9 | 39.5 ± 1.3 | 50.3 ± 1.8 | 20.5% | 1.01 |
| 5 | 21.8 ± 1.5 | 28.1 ± 0.9 | 50.1 ± 1.2 | 43.7% | 1.00 |
| 10 | 30.5 ± 2.1 | 19.6 ± 1.4 | 49.9 ± 2.0 | 60.9% | 1.00 |
| 25 | 34.1 ± 2.5 | 15.8 ± 1.8 | 50.1 ± 2.2 | 68.3% | 1.00 |
| Table 2: Relative Globin Chain Percentages and Ratios After Treatment with this compound (n=3). Data are hypothetical. |
Conclusion
The reverse-phase HPLC method described here is a reliable and effective tool for quantifying changes in globin chain synthesis in response to therapeutic agents. The protocol is sensitive and provides the resolution needed to assess the induction of γ-globin by compounds such as this compound. This application note serves as a comprehensive guide for researchers in drug development for hemoglobinopathies, enabling robust evaluation of potential new treatments.
References
- 1. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and Sensitive Assessment of Globin Chains for Gene and Cell Therapy of Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse phase(RP)-high-performance liquid chromatography (HPLC) analysis of globin chains [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for aSP-8731 Gavage in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
aSP-8731 (also known as ML-0207) is a selective small molecule inhibitor of BACH1 (BTB and CNC homolog 1), a transcriptional repressor of genes regulated by NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2] In preclinical models of sickle cell disease (SCD), inhibition of BACH1 by this compound has been shown to activate the NRF2 pathway, leading to increased expression of antioxidant genes and, notably, the induction of fetal hemoglobin (HbF).[1][3][4] This mechanism holds therapeutic promise for mitigating the pathophysiology of SCD, which is characterized by oxidative stress, inflammation, and vaso-occlusion.[1][2] These application notes provide a detailed protocol for the oral administration of this compound via gavage in mouse models, based on published preclinical studies.
Mechanism of Action: BACH1-NRF2 Signaling Pathway
Under normal physiological conditions, BACH1 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, repressing their transcription. This compound inhibits BACH1, leading to its dissociation from AREs. This allows the transcription factor NRF2 to bind to the AREs and initiate the transcription of a suite of cytoprotective genes, including those involved in the antioxidant response (e.g., HMOX1) and the production of γ-globin, a component of fetal hemoglobin.[1][3][4]
Caption: this compound inhibits BACH1, allowing NRF2 to activate target gene transcription.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is based on the vehicle formulation used in published preclinical studies.[1][5]
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Sterile, purified water
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Vehicle Solution (0.05% w/v Tween 80 + 0.45% w/v HPMC):
-
For 10 mL of vehicle: Add 45 mg of HPMC to approximately 8 mL of sterile water. Heat to approximately 60-70°C and stir until the HPMC is fully dispersed.
-
Allow the solution to cool to room temperature. It will become a clear, viscous solution.
-
Add 5 mg (or 5 µL if using a liquid stock) of Tween 80 to the HPMC solution.
-
Bring the final volume to 10 mL with sterile water and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Determine the required concentration of this compound based on the desired dose (e.g., 3 mg/kg or 25 mg/kg) and the gavage volume (typically 10 mL/kg).
-
Example for a 25 g mouse at a 3 mg/kg dose:
-
Dose = 0.025 kg * 3 mg/kg = 0.075 mg
-
Gavage volume = 0.025 kg * 10 mL/kg = 0.25 mL
-
Required concentration = 0.075 mg / 0.25 mL = 0.3 mg/mL
-
-
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add a small volume of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a homogenous suspension.
-
-
Administration:
-
Administer the suspension immediately after preparation to ensure homogeneity.
-
If preparing a batch for multiple animals, keep the suspension under continuous gentle agitation (e.g., on a magnetic stirrer) to prevent settling.
-
Protocol 2: In Vivo Efficacy Study in Townes HbSS Mice
This protocol outlines the oral gavage administration of this compound to evaluate its efficacy in a sickle cell disease mouse model.[1][5]
Animal Model:
-
Townes knock-in sickle (HbSS) mice, 12-16 weeks of age.[1]
Dosing Regimens:
Two dosing schedules have been reported:
-
14-Day Study: Daily oral gavage for 14 consecutive days.[1][5]
-
4-Week Study: Daily oral gavage, 6 days per week for 4 weeks.[1][5]
Experimental Groups:
-
Vehicle Control: 0.05% w/v Tween 80 + 0.45% HPMC
-
This compound: 3 mg/kg
-
This compound: 25 mg/kg
-
(Optional) Positive Control: Hydroxyurea (HU) at a relevant dose (e.g., 100 mg/kg)
Procedure:
-
Acclimatize mice to handling and the gavage procedure for several days prior to the start of the experiment.
-
On each dosing day, weigh the animals to calculate the precise volume of the suspension to be administered.
-
Administer the prepared this compound suspension or vehicle control via oral gavage (10 mL/kg volume) using an appropriate gauge feeding needle.
-
Monitor animals daily for any adverse effects.
-
At the end of the treatment period, collect blood and/or tissues for downstream analysis (e.g., HPLC for globin chain analysis, flow cytometry for F-cell quantification, Western blot or qPCR for protein/gene expression).
Caption: Workflow for in vivo efficacy testing of this compound in a mouse model.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in Townes HbSS mice.
Table 1: Effect of this compound on γ-Globin and F-Cell Levels (14-Day Study)
| Treatment Group | γ-Globin / (γ-Globin + βS-Globin) Ratio (%) | F-Cells (% of RBCs) |
| Vehicle | 5.8 | 1.0 |
| This compound (3 mg/kg) | 7.8 | 1.8 |
| This compound (25 mg/kg) | 8.3 | 2.1 |
| Data sourced from Belcher et al., 2023.[1][5] |
Table 2: Anti-Inflammatory Effects of this compound in Liver of Townes HbSS Mice
| Treatment Group | Hepatic HO-1 Expression | Hepatic NF-κB p-p65 Expression | Hepatic ICAM-1 Expression |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (25 mg/kg) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| HU (100 mg/kg) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Data qualitatively summarized from Western blot analysis in Belcher et al., 2023.[1] |
Pharmacokinetics and Toxicology
Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and comprehensive toxicology data for this compound in mice are not publicly available in the reviewed literature. Researchers should perform dedicated pharmacokinetic and safety studies to characterize the profile of this compound under their specific experimental conditions. In the reported studies, no adverse events were noted that required protocol changes.[1][5]
Conclusion
The BACH1 inhibitor this compound demonstrates significant potential in preclinical mouse models of sickle cell disease by inducing fetal hemoglobin and exerting anti-inflammatory effects. The provided protocols for oral gavage administration serve as a detailed guide for researchers seeking to investigate this compound in similar models. Adherence to these methodologies will ensure consistency and reproducibility in evaluating the therapeutic efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of NRF2 Pathway Proteins with ASP-8731
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-8731 is a potent and selective small molecule inhibitor of the BTB and CNC homolog 1 (BACH1) transcriptional repressor.[1][2][3] In normal cellular physiology, BACH1 competes with Nuclear factor erythroid 2-related factor 2 (NRF2) for binding to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes.[3][4] By inhibiting BACH1, this compound effectively relieves this repression, leading to increased NRF2 binding to AREs and subsequent upregulation of NRF2 target genes.[3][5] This application note provides a detailed protocol for the use of Western blot analysis to investigate the effects of this compound on key proteins within the NRF2 signaling pathway, namely NRF2, Kelch-like ECH-associated protein 1 (KEAP1), Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
The NRF2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[6][7] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Upon exposure to inducers, or through the inhibition of repressors like BACH1, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of its target genes.[8][9] These genes encode for a variety of antioxidant and detoxification enzymes, including HO-1 and NQO1, which play a crucial role in maintaining cellular redox homeostasis.[10]
This compound has been investigated for its therapeutic potential in conditions associated with oxidative stress, such as sickle cell disease, where it has been shown to induce the expression of NRF2 target genes and fetal hemoglobin.[2][3][5] Western blot analysis is an indispensable technique to elucidate the mechanism of action of compounds like this compound by quantifying the changes in the protein levels of key components of the NRF2 pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NRF2 signaling pathway and the experimental workflow for Western blot analysis.
References
- 1. HPPE Activates NRF2 Signaling by Liberating Heavy Metal Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Nrf2 protection in astrocytes as identified by quantitative proteomics and siRNA screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Identifies Novel Nrf2-Mediated Adaptative Signaling Pathways in Skeletal Muscle Following Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Microvascular Stasis in Mice Treated with ASP-8731
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-8731 is a novel small molecule inhibitor of BACH1 (BTB and CNC homolog 1) that is under investigation for the treatment of sickle cell disease (SCD).[1][2] In SCD, the release of heme during hemolysis contributes to oxidative stress, inflammation, and vaso-occlusion, leading to microvascular stasis.[1][3] this compound has been shown to inhibit inflammation and vaso-occlusion and induce fetal hemoglobin.[4] These application notes provide a detailed protocol for assessing the efficacy of this compound in reducing microvascular stasis in a mouse model of SCD, based on preclinical studies.
Mechanism of Action of this compound
This compound is a selective inhibitor of BACH1, a transcriptional repressor.[1][3] Heme binds to BACH1, which in turn represses the transcription of genes mediated by NRF2 (Nuclear factor erythroid 2-related factor 2).[1][3] By inhibiting BACH1, this compound allows for the activation of NRF2-mediated transcription of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HMOX1).[1][5] This ultimately helps to mitigate the downstream effects of heme, including inflammation and vaso-occlusion.[1][6]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the quantitative data from a study assessing the effect of this compound on heme-mediated microvascular stasis in Townes-SS mice.[1][3][6]
| Treatment Group | Dose | Microvascular Stasis (%) | Key Molecular Changes |
| Vehicle (VEH) | - | (Baseline for comparison) | - |
| This compound | 3 mg/kg | Significant reduction compared to vehicle | Increased HMOX1 expression, Decreased hepatic ICAM-1, Decreased NF-kB phospho-p65 |
| This compound | 10 mg/kg | Significant reduction compared to vehicle | Increased HMOX1 expression, Decreased hepatic ICAM-1, Decreased NF-kB phospho-p65 |
| Hydroxyurea (HU) | 100 mg/kg | Significant reduction compared to vehicle | Increased HMOX1 expression, Decreased hepatic ICAM-1, Decreased NF-kB phospho-p65 |
| This compound + HU | 10 mg/kg + 100 mg/kg | Significantly greater reduction than HU alone | Increased HMOX1 expression, Decreased hepatic ICAM-1, Decreased NF-kB phospho-p65 |
Experimental Protocols
Animal Model and Treatment
A suitable animal model for this study is the Townes-SS mouse, which is a well-established model for sickle cell disease.[1][3]
-
Animals: Male and female Townes-SS mice.
-
Acclimatization: Allow at least one week for acclimatization to the facility.
-
Housing: House mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Treatment Administration:
Assessment of Microvascular Stasis using Dorsal Skinfold Chamber
This protocol utilizes a dorsal skinfold chamber model to visualize and quantify microvascular stasis in vivo.[3][7]
-
Surgical Preparation:
-
On the final day of the 4-week treatment period, anesthetize the mice.
-
Implant a dorsal skinfold chamber according to established surgical procedures.
-
-
Intravital Microscopy:
-
Allow the mouse to recover from anesthesia.
-
Using an intravital microscope, select and map 20-24 flowing venules within the chamber window.
-
-
Induction of Microvascular Stasis:
-
Induce microvascular stasis by administering a bolus infusion of hemin (B1673052) (3.2 μmol/kg) via the tail vein.[3][7]
-
-
Quantification of Stasis:
-
One hour after hemin infusion, re-examine the previously mapped venules.
-
Record the number of venules that have ceased to have blood flow (stasis).
-
Calculate the percentage of venules with stasis for each mouse.
-
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
Troubleshooting & Optimization
ASP-8731 Technical Support Center: Solubility and Cell Culture Preparation
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of ASP-8731 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 100 mg/mL (252.90 mM).[1] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to achieve a desired concentration, for example, 10 mM or 50 mg/mL. Ensure the powder is completely dissolved, using sonication if necessary.[1]
Q3: How should I store the this compound powder and stock solutions?
A3: Proper storage is crucial for maintaining the stability of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
-
In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to use the solution within these timeframes to ensure its activity.[1]
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, to minimize solvent toxicity and precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into your cell culture medium.
-
Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Vortexing During Dilution: Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Test Lower Concentrations: If precipitation persists, try using a lower final concentration of this compound in your experiment.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 395.41 g/mol | [1] |
| Formula | C₂₀H₂₁N₅O₄ | [1] |
| Appearance | Solid, Off-white to light yellow | [1] |
| Solubility in DMSO | 100 mg/mL (252.90 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Method:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 3.954 mg of this compound (Mass = 10 mmol/L * 1 mL * 395.41 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Preparation of Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Method:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment. Published studies have used concentrations ranging from 0.1 µM to 50 µM.[3][4]
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of medium with a final concentration of 10 µM, you would add 10 µL of the 10 mM stock solution (Final Volume * Final Concentration = Stock Volume * Stock Concentration).
-
Gently pre-warm your complete cell culture medium to 37°C.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise. This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared medium containing this compound for your cell-based assays.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of BACH1, a transcriptional repressor.[1][2] Inhibition of BACH1 leads to the activation of the NRF2-mediated antioxidant response pathway.[3][4][5]
Caption: this compound inhibits BACH1, leading to NRF2 activation and target gene expression.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASP-8731_TargetMol [targetmol.com]
- 3. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 4. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
Technical Support Center: Optimizing ASP-8731 Concentration for Maximal HbF Induction
This technical support center is designed for researchers, scientists, and drug development professionals working with ASP-8731 to induce fetal hemoglobin (HbF). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce HbF?
A1: this compound is a selective small molecule inhibitor of BACH1 (BTB and CNC homology 1).[1][2] BACH1 is a transcriptional repressor that plays a role in regulating the expression of genes involved in the oxidative stress response and heme metabolism.[3] By inhibiting BACH1, this compound leads to the de-repression of its target genes, including the γ-globin gene (HBG), which is a key component of fetal hemoglobin (HbF).[4][5] This ultimately results in increased production of HbF. The mechanism involves the activation of the NRF2 pathway, which is normally repressed by BACH1.[6]
Q2: Where can I source research-grade this compound?
A2: Research-grade this compound (also known as ML-0207) can be obtained from various chemical suppliers that specialize in providing compounds for laboratory research. It is important to ensure the supplier provides a certificate of analysis to confirm the purity and identity of the compound.
Q3: What is a good starting concentration range for this compound in my experiments?
A3: Based on published studies, a common starting concentration range for this compound in in vitro experiments is between 1 µM and 10 µM.[4][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: Can this compound be used in combination with other HbF-inducing agents?
A4: Yes, studies have shown that this compound can be used in combination with hydroxyurea (B1673989) (HU), another HbF-inducing agent. The combination of this compound and HU has been observed to have a synergistic effect, resulting in a greater induction of F-cells compared to either compound alone.[4][5][6]
Q5: What is the typical incubation time for this compound treatment?
A5: In studies involving the differentiation of human CD34+ cells, this compound is typically added during the differentiation phase, for instance, from day 7 to day 14 of the culture.[4][5] For other cell types, such as HepG2 or pulmonary arterial endothelial cells (PAECs), incubation times of 24 hours have been reported.[4][7] A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in HbF or γ-globin mRNA | - Suboptimal concentration of this compound.- Insufficient incubation time.- Poor cell health or viability.- Inefficient erythroid differentiation.- Inactive compound. | - Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to identify the optimal concentration.- Conduct a time-course experiment (e.g., 24, 48, 72 hours of treatment during differentiation).- Assess cell viability using an MTT assay before and after treatment.- Verify erythroid differentiation using cell surface markers (e.g., CD71, CD235a) via flow cytometry.- Confirm the activity of your this compound stock by testing its effect on a known BACH1 target gene (e.g., HMOX1) in a responsive cell line (e.g., HepG2). |
| High levels of cell death or cytotoxicity | - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic.- Cells are particularly sensitive. | - Lower the concentration range of this compound in your dose-response experiment.- Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% DMSO).- Reduce the incubation time.- Perform an MTT assay to determine the cytotoxic concentration (CC50) of this compound for your cells. |
| High variability between experimental replicates | - Inconsistent cell seeding density.- Uneven distribution of this compound in culture wells.- "Edge effect" in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Mix the culture plate gently after adding this compound.- To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| Difficulty in reproducing published results | - Differences in cell source (e.g., donor variability in primary CD34+ cells).- Variations in cell culture media and supplements.- Differences in experimental protocols. | - If using primary cells, test donors to assess baseline HbF levels and responsiveness.- Use the exact same media components and supplements as the cited study.- Carefully follow the detailed experimental protocols provided. |
Data Summary
Table 1: In Vitro Concentrations of this compound and Effects on HbF Induction and Target Gene Expression
| Cell Type | Concentration(s) | Incubation Time | Observed Effect(s) | Reference(s) |
| Human CD34+ erythroid differentiated cells | 1, 3, 10 µM | Days 7-14 of differentiation | Increased HBG mRNA and percentage of F-cells. | [4][5] |
| Human CD34+ erythroid differentiated cells (SCD patients) | 0.3, 1, 3, 10 µM | Days 7-10 of differentiation | Increased HBG and HBA mRNA. | [4][5] |
| HepG2 cells | Not specified | 24 hours | Increased HMOX1 and FTH1 mRNA. | [4][7] |
| Human primary pulmonary arterial endothelial cells (PAEC) | 1, 3, 10 µM | 24 hours | Decreased VCAM1 mRNA in response to TNF-α. | [4][7] |
Table 2: Combination Effect of this compound and Hydroxyurea (HU) on F-cell Induction
| Cell Type | This compound Conc. | HU Conc. | Observed Effect | Reference(s) |
| Human CD34+ erythroid differentiated cells | Not specified | Not specified | Combination induced more HbF+ cells than either drug alone. | [4][5] |
| Human CD34+ erythroid differentiated cells | 1 µM | 10 µM | Two-fold increase in CD71+/HbF+ erythrocytes compared to control. | [6] |
Experimental Protocols
Protocol 1: Erythroid Differentiation of Human CD34+ Cells
This protocol describes a general method for the in vitro erythroid differentiation of human CD34+ cells, a common model for studying HbF induction.
Materials:
-
Cryopreserved human CD34+ cells (from bone marrow, peripheral blood, or cord blood)
-
Expansion medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines (e.g., SCF, IL-3, EPO)
-
Differentiation medium (e.g., IMDM supplemented with human serum, insulin, transferrin, SCF, and EPO)
-
This compound (and/or Hydroxyurea)
-
DMSO (vehicle control)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Expansion (Day 0-7):
-
Thaw cryopreserved CD34+ cells according to the supplier's instructions.
-
Culture the cells in expansion medium at a density of 1 x 10^5 cells/mL.
-
Incubate at 37°C with 5% CO2.
-
Expand the cells for 7 days, changing the medium as needed.
-
-
Erythroid Differentiation (Day 7-14):
-
On day 7, harvest the expanded cells and resuspend them in differentiation medium.
-
Plate the cells at a density of 2-5 x 10^5 cells/mL.
-
Add this compound at the desired final concentrations (e.g., 1, 3, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
If performing combination studies, add hydroxyurea (e.g., 10 µM).
-
Incubate the cells for an additional 7 days (until day 14).
-
-
Sample Collection:
-
On day 10 or 14, harvest the cells for downstream analysis (e.g., flow cytometry for F-cells, RNA extraction for gene expression analysis).
-
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is to determine the cytotoxicity of this compound and ensure that observed effects on HbF induction are not due to cell death.
Materials:
-
Erythroid progenitor cells
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed erythroid cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of this compound to achieve the desired final concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of F-cells by Flow Cytometry
This protocol outlines the procedure for quantifying the percentage of HbF-containing cells (F-cells).
Materials:
-
Differentiated erythroid cells
-
FACS tubes
-
Fixation/Permeabilization solution
-
Anti-HbF antibody (conjugated to a fluorophore, e.g., FITC or PE)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation and Permeabilization: Follow a standard intracellular staining protocol. Briefly, fix the cells with a fixation buffer, then permeabilize with a permeabilization buffer.
-
Antibody Staining: Incubate the permeabilized cells with the anti-HbF antibody or an isotype control for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with wash buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the erythroid cell population and determine the percentage of HbF-positive cells.
Protocol 4: Gene Expression Analysis by Nanostring nCounter
This protocol provides a general workflow for analyzing the expression of globin and other relevant genes.
Materials:
-
RNA extracted from differentiated erythroid cells
-
nCounter Prep Station and Digital Analyzer
-
nCounter Master Kit
-
nCounter CodeSet (including probes for HBG1/2, HBA, HBB, and housekeeping genes)
-
Hybridization buffer
Procedure:
-
RNA Quantification and Quality Control: Quantify the extracted RNA and assess its integrity.
-
Hybridization: Hybridize 100 ng of total RNA with the Reporter and Capture CodeSets in hybridization buffer overnight at 65°C.
-
Sample Processing: Process the hybridized samples on the nCounter Prep Station to remove excess probes and immobilize the target-probe complexes on the cartridge.
-
Data Acquisition: Scan the cartridge on the nCounter Digital Analyzer to count the individual barcodes for each target gene.
-
Data Analysis: Normalize the raw counts to housekeeping genes and perform differential expression analysis using the nSolver Analysis Software. Nanostring offers various pre-designed panels, such as the nCounter® Human Immunology Panel, which can be customized to include specific hematopoiesis and globin gene regulation targets.[8]
Visualizations
Caption: Mechanism of this compound in inducing HbF production.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. scbt.com [scbt.com]
- 2. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BACH1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. nanostring.com [nanostring.com]
Technical Support Center: aSP-8731 Cytotoxicity Assessment Using MTT Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the MTT assay for assessing the cytotoxicity of aSP-8731. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and reliable results.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the key steps for determining the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
This compound (of known concentration)
-
Cell line of interest (e.g., adherent or suspension cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete medium. Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[2]
-
For suspension cells, centrifuge to pellet the cells, resuspend in complete medium, and seed into a 96-well plate at the optimal density.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, carefully remove the medium from each well containing adherent cells, ensuring not to disturb the cell monolayer. For suspension cells, centrifuge the plate and then carefully remove the supernatant.[3]
-
Add 50 µL of serum-free medium to each well.[4]
-
Add 50 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours in a humidified incubator at 37°C with 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals (for adherent cells) or the cell pellet (for suspension cells).
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. Read the plate within 1 hour of adding the solubilization solution.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Experimental Workflow
Caption: A flowchart of the MTT assay experimental workflow.
This compound Signaling Pathway
This compound is a novel inhibitor of BACH1 (BTB and CNC homology 1).[5] By inhibiting BACH1, this compound leads to the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant and cytoprotective genes.[6][7][8]
Caption: The signaling pathway of this compound.
Data Presentation
While specific quantitative data for the cytotoxicity of this compound using the MTT assay is not currently available in the public domain, researchers can use the following table to structure their results. This format allows for a clear and concise presentation of the dose-dependent effects of this compound.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the this compound cytotoxicity assessment using the MTT assay.
Q1: My absorbance readings are very low, even in the control wells. What could be the problem?
A1: Low absorbance readings can be due to several factors:
-
Low cell number: Ensure you have optimized the cell seeding density for your specific cell line. A linear relationship should exist between cell number and absorbance.[2]
-
Insufficient incubation time with MTT: The incubation period of 2-4 hours is a general guideline. Some cell lines may require a longer incubation time for sufficient formazan production.
-
Contamination: Bacterial or yeast contamination can affect cell health and metabolic activity.[2]
-
Improper solubilization: Ensure the formazan crystals are completely dissolved by the solubilization solution. Incomplete solubilization can be addressed by increasing the shaking time or gently pipetting.
Q2: I am observing high background absorbance in my blank wells. What is the cause?
A2: High background can be caused by:
-
Contamination of reagents: Ensure all your reagents, especially the culture medium and MTT solution, are sterile.
-
Phenol red and serum interference: Phenol red in the culture medium and serum components can interfere with absorbance readings. It is recommended to use serum-free medium during the MTT incubation step and to include a background control of medium with MTT but without cells.[1]
-
Compound interference: this compound itself might absorb light at 570 nm or directly reduce MTT. To test for this, include a control well with the highest concentration of this compound in cell-free medium with MTT.
Q3: The results from my replicate wells are highly variable. How can I improve consistency?
A3: Variability between replicates can be minimized by:
-
Accurate pipetting: Ensure accurate and consistent pipetting of cells, compound dilutions, and reagents. Using a multichannel pipette can improve consistency.
-
Homogeneous cell suspension: Ensure a single-cell suspension before seeding to avoid clumps of cells, which can lead to uneven distribution in the wells.
-
Even formazan solubilization: Make sure the formazan is completely and evenly dissolved in all wells before reading the absorbance.
Q4: Can the MTT assay differentiate between cytostatic and cytotoxic effects?
A4: The MTT assay primarily measures metabolic activity, which is an indicator of cell viability and proliferation. A reduction in absorbance can indicate either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). To distinguish between these, the MTT assay should be complemented with other methods, such as direct cell counting (e.g., using a hemocytometer and trypan blue exclusion) or assays that specifically measure cell death, like apoptosis assays.
Q5: Are there any known interferences of compounds like this compound with the MTT assay?
A5: While there is no specific information on this compound interference, some compounds can interfere with the MTT assay.[9] Potential interferences include:
-
Direct reduction of MTT: The compound itself may chemically reduce MTT, leading to a false-positive signal for cell viability.
-
Optical interference: The compound may absorb light at the same wavelength as formazan, leading to inaccurate absorbance readings.
-
Alteration of metabolic activity: The compound might alter the metabolic state of the cells without affecting their viability, leading to a misinterpretation of the results.[10]
It is crucial to run appropriate controls to test for these potential interferences.
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. atcc.org [atcc.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. broadpharm.com [broadpharm.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ASP-8731 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies during experiments with ASP-8731.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ML-0207, is a selective, small molecule inhibitor of the transcription factor BACH1 (BTB and CNC homolog 1).[1][2][3][4] In normal cellular processes, BACH1 acts as a repressor of NRF2-mediated gene transcription.[5] By inhibiting BACH1, this compound alleviates this repression, leading to the activation of the NRF2 pathway.[6][7] This results in the increased transcription of antioxidant genes, such as heme oxygenase-1 (HMOX1), and genes responsible for the production of fetal hemoglobin (HbF), like the gamma-globin genes (HBG1 and HBG2).[5][6]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily investigated for its therapeutic potential in sickle cell disease (SCD).[1][6] Its ability to induce fetal hemoglobin (HbF) is of significant interest, as increased HbF levels can inhibit the polymerization of sickle hemoglobin (HbS), a key pathological event in SCD.[2] Additionally, its anti-inflammatory and antioxidant effects, mediated through the NRF2 pathway, are relevant for mitigating vaso-occlusion and oxidative stress associated with SCD.[4][7][8]
Q3: What cell lines and animal models are commonly used in this compound research?
A3: Common in vitro models include HepG2 liver cells, human primary pulmonary arterial endothelial cells (PAECs), and human CD34+ hematopoietic stem cells differentiated into erythroid cells.[2][7] For in vivo studies, the Townes-SS mouse model, a humanized knock-in model of sickle cell disease, is frequently used.[2][7][8]
Signaling Pathway
Caption: Mechanism of action of this compound.
Troubleshooting Guide for Inconsistent Results
Q4: We are observing high variability in HMOX1 gene expression in HepG2 cells treated with this compound. What could be the cause?
A4: High variability in target gene expression can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Cell Culture Conditions:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Cell Density: Inconsistent cell density at the time of treatment can significantly impact results. Optimize and standardize your seeding density to ensure a consistent confluence (e.g., 70-80%) at the start of the experiment.
-
Media and Supplements: Verify the consistency of your media, serum, and any other supplements. Batch-to-batch variability in serum can be a major source of inconsistent results.
-
-
Compound Handling and Treatment:
-
Compound Stability: this compound is a small molecule; ensure it is stored correctly as per the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Vehicle Control: The concentration of the vehicle (e.g., DMSO) should be consistent across all wells and kept at a low, non-toxic level (typically <0.1%).
-
-
Assay Performance:
-
RNA Isolation and Quality: Use a standardized method for RNA isolation and assess the quality and quantity of RNA (e.g., using a NanoDrop or Bioanalyzer) before proceeding to qPCR or Nanostring analysis. Ensure A260/280 ratios are optimal.
-
Reference Gene Stability: The stability of your chosen housekeeping gene(s) is critical. Validate that the expression of your reference gene is not affected by this compound treatment in your experimental system.
-
Caption: Troubleshooting logic for inconsistent results.
Q5: The induction of F-cells in our human CD34+ cell differentiation assay is lower than reported, or highly variable between donors. Why might this be?
A5: Experiments with primary cells, such as CD34+ cells, are inherently more variable than with immortalized cell lines. Donor-to-donor variability is a significant factor.
Troubleshooting Steps:
-
Donor Variability:
-
Cell Culture and Differentiation:
-
Cell Quality: The initial quality and viability of the isolated CD34+ cells are paramount. Ensure high purity and viability post-isolation.
-
Differentiation Protocol: The multi-day erythroid differentiation protocol is complex. Ensure strict adherence to the timing of cytokine and media additions. Any deviation can impact the efficiency of differentiation and responsiveness to this compound.
-
Cytokine Potency: The activity of cytokines (e.g., EPO, SCF, IL-3) used for differentiation can vary between lots. Test new lots before use in critical experiments.
-
-
Flow Cytometry (FACS) for F-cell Measurement:
-
Antibody Titration: Ensure the anti-HbF antibody is properly titrated to distinguish between positive and negative populations clearly.
-
Gating Strategy: Use a consistent and well-defined gating strategy for all samples. Include appropriate controls, such as unstained cells and isotype controls, to set your gates accurately.
-
Instrument Calibration: Regular calibration of the flow cytometer is essential for consistent measurements.
-
Q6: We are not observing the expected decrease in VCAM1 mRNA in our TNF-α stimulated PAECs after this compound treatment. What should we check?
A6: This could be an issue with the timing of the treatments, the potency of the stimulant, or the health of the cells.
Troubleshooting Steps:
-
Stimulation and Treatment Timing:
-
TNF-α Activity:
-
Verify the biological activity of your TNF-α stock. If it has degraded, the inflammatory response will be weak, and any potential inhibitory effect of this compound will not be apparent. Perform a dose-response curve with TNF-α to confirm its potency.
-
-
Cell Health:
-
Primary endothelial cells can be sensitive. Ensure the cells are healthy and not overly confluent, as this can alter their responsiveness to stimuli. Perform a viability assay to confirm that the concentrations of this compound and TNF-α used are not cytotoxic.
-
Data from this compound Experiments
Table 1: In Vitro Effects of this compound on Gene Expression
| Cell Line | Treatment | Target Gene | Concentration (µM) | Incubation Time | Outcome |
| HepG2 | This compound | HMOX1 | Not Specified | 24 hours | Increased mRNA |
| HepG2 | This compound | FTH1 | Not Specified | 24 hours | Increased mRNA |
| PAEC | This compound + TNF-α | VCAM1 | 1, 3, 10 | 24h (this compound), 4h (TNF-α) | Decreased mRNA |
| CD34+ | This compound | HBG mRNA | Not Specified | Days 7-10 of differentiation | Increased mRNA |
Data synthesized from multiple sources.[2][7][8]
Table 2: In Vivo Effects of this compound in Townes-SS Mice
| Treatment | Dose | Duration | Key Outcomes |
| This compound | 3 mg/kg, 25 mg/kg | 14 days (daily gavage) | Increased gamma-globin and F-cells |
| This compound | Not Specified | 4 weeks (daily gavage) | Inhibited heme-mediated microvascular stasis, Increased hepatic HO-1, Decreased hepatic ICAM-1 and NF-kB p-p65, Decreased WBC counts |
Data synthesized from multiple sources.[2][7][8]
Experimental Protocols
Protocol 1: Gene Expression Analysis in HepG2 Cells
-
Cell Seeding: Plate HepG2 cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 24 hours.[7]
-
RNA Isolation: Wash cells with PBS and lyse them to extract total RNA using a commercially available kit. Assess RNA quality and quantity.
-
Gene Expression Analysis: Analyze the expression of target genes (e.g., HMOX1, FTH1) and housekeeping genes using RT-qPCR or Nanostring analysis.[7]
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene(s) and calculate the fold change relative to the vehicle-treated control.
Protocol 2: Erythroid Differentiation and F-cell Analysis of Human CD34+ Cells
-
Expansion: Culture isolated human CD34+ cells for 7 days in an expansion medium containing appropriate cytokines (e.g., SCF, IL-3).[7]
-
Differentiation: Induce erythroid differentiation for 3-4 days (days 7-10) in a differentiation medium containing cytokines like EPO.[7]
-
Treatment: During the differentiation phase (days 7-10), treat the cells with various concentrations of this compound, hydroxyurea (B1673989) (positive control), or vehicle.[7]
-
F-cell Staining: Harvest the cells on day 10. Fix and permeabilize the cells, then stain with a fluorescently labeled antibody specific for fetal hemoglobin (HbF).
-
FACS Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of HbF-positive cells (F-cells).[2]
Caption: General experimental workflows for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 4. ML-0207/ASP8731: A Novel BACH1 Inhibitor That Induces Fetal Hemoglobin in Treatment of Sickle Cell Disease | Semantic Scholar [semanticscholar.org]
- 5. Innovations in Drug Discovery for Sickle Cell Disease Targeting Oxidative Stress and NRF2 Activation—A Short Review [mdpi.com]
- 6. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
aSP-8731 stability in DMSO and culture media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with aSP-8731. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Before use, ensure the powder is fully dissolved by vortexing. For quantities of 10 mg or less, add the solvent directly to the vial.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3]
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How stable is this compound in cell culture medium?
A4: While specific public data on the long-term stability of this compound in cell culture medium is unavailable, it has been used in cell-based assays for treatment periods of up to 24 hours.[4][5][6][7] For experiments extending beyond 24-48 hours, the stability of the compound should be experimentally determined under your specific conditions. We provide a detailed protocol for this in the "Experimental Protocols" section. In most cases, for multi-day experiments, it is advisable to replenish the media with freshly diluted compound every 24-48 hours.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Possible Cause | Troubleshooting Action |
| Compound Degradation in DMSO Stock | Ensure proper storage of DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption.[1] Prepare fresh aliquots if the stock is old or has been subjected to multiple freeze-thaw cycles. |
| Compound Instability in Culture Medium | For long-duration experiments, determine the half-life of this compound in your specific culture medium using the provided protocol. Consider replenishing the medium with fresh compound every 24-48 hours.[3] |
| Precipitation of Compound in Culture Medium | To prevent precipitation when diluting the DMSO stock in aqueous culture medium, it is best to make intermediate dilutions in DMSO before the final dilution into the medium. Ensure the final DMSO concentration remains low (≤0.1%). |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivity to this compound. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
Issue 2: Observed cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Action |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. |
| High Concentration of this compound | High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity.[8] Determine the optimal concentration of this compound for your cell line using a dose-response curve and use the lowest effective concentration. |
| Contamination | Check your cell culture for any signs of bacterial or fungal contamination, which can cause cell death. |
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the stability of this compound in DMSO at room temperature or in various culture media. Researchers are advised to experimentally determine the stability under their specific experimental conditions using the protocols provided below.
Table 1: Recommended Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Duration |
| -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in DMSO at Room Temperature
Objective: To quantify the degradation of this compound in DMSO over time at room temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC or LC-MS system
-
Appropriate vials for sample collection
Method:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials and store them at room temperature, protected from light.
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take one vial for analysis.
-
Analyze the concentration of this compound in the sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Protocol 2: Determination of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
37°C incubator with 5% CO₂
-
HPLC or LC-MS system
-
Sterile microcentrifuge tubes
Method:
-
Prepare your complete cell culture medium.
-
Spike the medium with this compound from a concentrated DMSO stock to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
Aliquot the this compound-containing medium into sterile tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot.
-
Immediately process the samples for analysis by HPLC or LC-MS to determine the concentration of this compound. This may involve protein precipitation with a cold organic solvent like acetonitrile.
-
Calculate the percentage of this compound remaining at each time point compared to the time 0 sample.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits BACH1, leading to NRF2 activation and target gene expression.
Caption: A typical workflow for treating cultured cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. invivochem.net [invivochem.net]
- 4. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Selecting appropriate positive controls for ASP-8731 studies (e.g., DMF)
This technical support resource provides guidance for researchers utilizing ASP-8731, a selective BACH1 inhibitor that activates the Nrf2 pathway. A key aspect of robust experimental design is the use of appropriate positive controls. Here, we detail the use of Dimethyl Fumarate (DMF) as a suitable positive control for this compound studies and provide troubleshooting guidance for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is Dimethyl Fumarate (DMF) a recommended positive control for this compound experiments?
A1: this compound is a novel inhibitor of BACH1, a transcriptional repressor of NRF2-mediated gene transcription.[1][2] By inhibiting BACH1, this compound leads to the activation of the Nrf2 pathway, promoting the expression of antioxidant and anti-inflammatory genes.[3][4][5][6] Dimethyl Fumarate (DMF) is a well-characterized Nrf2 activator and is approved for the treatment of multiple sclerosis and psoriasis.[7] Although it acts through a different primary mechanism (interacting with Keap1), it converges on the activation of Nrf2, making it an excellent positive control to ensure that the experimental system is responsive to Nrf2 activation. A study directly comparing the two showed that this compound was more potent than DMF in inducing the Nrf2 target genes HMOX1 and FTH in HepG2 cells.[4]
Q2: What are the key signaling pathway differences between this compound and DMF?
A2: The primary mechanistic difference lies in their upstream targets. This compound is a selective inhibitor of BACH1.[1][2] BACH1 normally represses the transcription of Nrf2 target genes. By inhibiting BACH1, this compound allows for the derepression and subsequent activation of these genes.[3][4][5][6] DMF, on the other hand, is an electrophilic compound that primarily activates Nrf2 by reacting with cysteine residues on Keap1, the main negative regulator of Nrf2.[7] This modification of Keap1 leads to the release and nuclear translocation of Nrf2. While both compounds ultimately lead to increased Nrf2 activity, their initial molecular targets are distinct.
Q3: What are the expected downstream effects of both this compound and DMF?
A3: Both this compound and DMF, through the activation of Nrf2, are expected to upregulate the expression of a suite of antioxidant and cytoprotective genes. Key Nrf2 target genes include heme oxygenase-1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), ferritin heavy chain (FTH), and glutamate-cysteine ligase modifier subunit (GCLM).[3][5][6] In specific cellular contexts, such as in sickle cell disease models, both have been shown to induce the expression of fetal hemoglobin (HbF).[3][4]
Experimental Protocols
Using DMF as a Positive Control for Nrf2 Activation
This protocol provides a general framework for using DMF as a positive control in cell-based assays designed to assess the activity of this compound.
Objective: To confirm that the cellular system is responsive to Nrf2 activation, thereby validating the results obtained with this compound.
Materials:
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Cells of interest (e.g., HepG2 cells)
-
Cell culture medium and supplements
-
This compound
-
Dimethyl Fumarate (DMF)
-
Vehicle control (e.g., DMSO)
-
Reagents for downstream analysis (e.g., RNA extraction kit and qPCR reagents, protein lysis buffer and antibodies for Western blot)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Prepare stock solutions of this compound and DMF in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to their final working concentrations in cell culture medium. A concentration range of 0.1–50 µM for this compound and 1–250 µM for DMF has been shown to be effective in HepG2 cells.[4]
-
Include a vehicle-only control.
-
Treat cells for a predetermined duration (e.g., 24 hours).[4]
-
-
Endpoint Analysis:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Harvest cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of Nrf2 target genes (e.g., HMOX1, NQO1, FTH1) by qPCR. Normalize to a stable housekeeping gene.
-
-
Western Blot:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against Nrf2, HO-1, NQO1, or other relevant proteins. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
-
-
Reporter Assay:
-
For cells stably or transiently expressing an Antioxidant Response Element (ARE)-luciferase reporter construct, measure luciferase activity according to the manufacturer's instructions.
-
-
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and DMF on the mRNA expression of Nrf2 target genes in HepG2 cells after 24 hours of treatment, based on published data.[4]
| Compound | Concentration (µM) | HMOX1 mRNA Induction (Fold Change) | FTH mRNA Induction (Fold Change) |
| This compound | 0.1 - 50 | Potent Induction | Potent Induction |
| DMF | 1 - 250 | Induction | Induction |
Note: The original study demonstrated that this compound induced these genes more potently than DMF.[4]
Troubleshooting Guides
Nrf2 Activation Assays
Issue: Low or no induction of Nrf2 target genes with positive control (DMF).
| Possible Cause | Troubleshooting Step |
| Inactive DMF | Ensure DMF is properly stored and use a fresh stock. Consider testing a different lot. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration of DMF for your cell type. |
| Incorrect Timepoint | Conduct a time-course experiment to identify the peak of Nrf2 target gene expression. |
| Cell Line Unresponsive | Choose a cell line known to have a robust Nrf2 response. |
| Assay Sensitivity | For qPCR, ensure primers are efficient. For Western blot, use a validated antibody and consider using a proteasome inhibitor (e.g., MG-132) to stabilize Nrf2 protein. |
Issue: High background Nrf2 activity in untreated cells.
| Possible Cause | Troubleshooting Step |
| High Basal Nrf2 Activity | Select a cell line with lower basal Nrf2 activity. |
| Cell Stress | Ensure optimal cell culture conditions (e.g., proper media, CO2 levels, and passage number) to minimize cellular stress. |
| Contaminated Reagents | Use fresh, sterile reagents. |
Visualizing the Pathways and Workflows
Caption: Signaling pathways of this compound and DMF converging on Nrf2 activation.
Caption: Experimental workflow for using DMF as a positive control in this compound studies.
Caption: Logical relationship for selecting DMF as a positive control for this compound.
References
- 1. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 7. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
aSP-8731 off-target effects in cellular models
Welcome to the technical support center for aSP-8731. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular models, with a focus on troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective small molecule inhibitor of BACH1 (BTB and CNC homolog 1).[1][2][3][4] BACH1 is a transcriptional repressor of genes regulated by the antioxidant response element (ARE). By inhibiting BACH1, this compound leads to the de-repression and subsequent activation of Nuclear factor erythroid 2-related factor 2 (NRF2) target genes.[1][2][3] This results in the upregulation of cytoprotective genes involved in the antioxidant response and other cellular processes.[1][2][5]
Q2: What are the expected on-target effects of this compound in cellular models?
A2: In various cellular models, this compound has been shown to induce the expression of NRF2 target genes. For example, in HepG2 liver cells, treatment with this compound leads to a significant increase in the mRNA levels of Heme Oxygenase 1 (HMOX1) and Ferritin Heavy Chain 1 (FTH1).[4] In human erythroid differentiated CD34+ cells, this compound increases the expression of fetal hemoglobin (HbF).
Q3: Has this compound been observed to affect signaling pathways other than NRF2?
A3: Yes, studies in Townes-SS mice have shown that this compound treatment leads to a decrease in the phosphorylation of the p65 subunit of NF-κB in the liver.[4][6] This suggests that this compound may have an inhibitory effect on the NF-κB signaling pathway, which could be a direct off-target effect or an indirect downstream consequence of BACH1 inhibition.
Q4: Is this compound known to be cytotoxic to cells?
A4: Based on available data, this compound has not been observed to be cytotoxic in MTT assays performed on HepG2 and human primary pulmonary arterial endothelial cells (PAEC).[1][3] However, it is always recommended to perform cell viability assays in your specific cell model and experimental conditions.
Q5: My experimental results with this compound are inconsistent. What are some common causes?
A5: Inconsistent results with small molecule inhibitors can arise from several factors, including:
-
Compound stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cell culture conditions: Variations in cell passage number, confluency, and serum concentration can alter cellular responses.
-
Assay-specific artifacts: The compound may interfere with the assay readout (e.g., autofluorescence).
-
Off-target effects: At higher concentrations, the likelihood of off-target effects increases, which can lead to unexpected phenotypes.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not consistent with the known on-target effects of BACH1 inhibition and NRF2 activation.
| Possible Cause | Troubleshooting Step |
| Off-target activity | 1. Confirm with a structurally different BACH1 inhibitor: If a different BACH1 inhibitor produces the same phenotype, it is more likely an on-target effect. 2. Perform a dose-response experiment: Use the lowest effective concentration of this compound to minimize off-target effects. 3. Investigate known off-target pathways: Assess the activity of the NF-κB pathway, as this compound has been shown to suppress p65 phosphorylation.[4][6] |
| Cellular context | The signaling network and response to BACH1 inhibition can be cell-type specific. Characterize the expression of BACH1 and NRF2 in your cell model. |
| Experimental artifact | Rule out assay interference by running appropriate controls (e.g., compound in cell-free assay buffer to check for autofluorescence). |
Issue 2: Discrepancy in NRF2 Target Gene Induction
The induction of known NRF2 target genes (e.g., HMOX1, NQO1) is weaker than expected or absent.
| Possible Cause | Troubleshooting Step |
| Low BACH1 expression | Confirm BACH1 expression in your cell line at the protein level. If expression is low, the effect of the inhibitor will be minimal. |
| Suboptimal timepoint | Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal gene induction. |
| Ineffective compound concentration | Perform a dose-response experiment to ensure you are using an effective concentration of this compound for your cell type. |
| Antibody or probe issues (for qPCR/Western) | Validate the antibodies and primers you are using with positive controls. |
Data Presentation
Table 1: Summary of Reported Cellular Effects of this compound
| Cell Line/Model | Effect | Assay | Reference |
| HepG2 | Increased HMOX1 and FTH1 mRNA | qPCR | [4] |
| HepG2 | No cytotoxicity | MTT Assay | [1][3] |
| Human Primary Pulmonary Arterial Endothelial Cells (PAEC) | Decreased VCAM1 mRNA in response to TNF-α | qPCR | [2][4] |
| Human Primary Pulmonary Arterial Endothelial Cells (PAEC) | Blocked decrease in glutathione (B108866) in response to hemin | Glutathione Assay | [2][4] |
| Human Primary Pulmonary Arterial Endothelial Cells (PAEC) | No cytotoxicity | MTT Assay | [1][3] |
| Human Erythroid Differentiated CD34+ Cells | Increased fetal hemoglobin (HbF) | Flow Cytometry | |
| Townes-SS Mice (Liver) | Decreased NF-κB phospho-p65 protein | Western Blot | [4][6] |
Experimental Protocols
Protocol 1: Western Blot for NF-κB p65 Phosphorylation
Objective: To determine if this compound affects the phosphorylation of the p65 subunit of NF-κB at Serine 536 in your cellular model.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and for different time points. Include a positive control for NF-κB activation (e.g., TNF-α) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total p65 and a loading control to normalize the data.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target protein, BACH1, in intact cells.
Materials:
-
Intact cells
-
This compound and vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against BACH1
Methodology:
-
Compound Treatment: Treat cultured cells with this compound or vehicle for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble BACH1 protein by Western blot or another quantitative protein detection method. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound inhibits BACH1, leading to NRF2 activation.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow to identify off-target effects.
References
- 1. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 6. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
aSP-8731 Dose-Response Curve Optimization In Vitro: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aSP-8731 in in vitro dose-response experiments. The information is tailored for scientists in drug development and related fields to help optimize their experimental workflow and data interpretation.
Troubleshooting Guides
This section addresses common issues encountered during in vitro dose-response assays with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells for the same this compound concentration. | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. |
| No significant induction of NRF2 target genes (e.g., HMOX1, FTH1) is observed. | - Sub-optimal concentration range of this compound.- Insufficient incubation time.- Low basal BACH1 expression in the chosen cell line.- Problems with the readout assay (e.g., qPCR, Western blot). | - Test a broader concentration range (e.g., 0.1 µM to 50 µM).[1][2]- Optimize the incubation time (e.g., 24 hours is a common starting point).[1][2]- Confirm BACH1 and NRF2 expression in your cell model.- Include a known NRF2 activator as a positive control. |
| Observed cytotoxicity at higher concentrations of this compound. | - Off-target effects at high concentrations.- Solvent (e.g., DMSO) toxicity. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells. |
| The dose-response curve does not reach a plateau (saturation). | - The highest concentration of this compound tested is not sufficient to elicit a maximal response. | - Extend the upper range of your this compound concentrations. |
| Unexpected down-regulation of target genes at very high concentrations (hook effect). | - Cellular stress or toxicity leading to a shutdown of transcriptional machinery.- Negative feedback loops in the signaling pathway. | - Correlate gene expression data with cell viability data at each concentration.- Analyze earlier time points to capture the primary response before secondary effects dominate. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about in vitro experiments with this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a selective small molecule inhibitor of BACH1.[1][3][4] By inhibiting BACH1, a transcriptional repressor, this compound leads to the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] This results in the increased expression of antioxidant and cytoprotective genes, such as HMOX1 and FTH1, and can also induce fetal hemoglobin (HbF) expression.[1][2][3] |
| What cell lines are suitable for in vitro studies with this compound? | HepG2 (human liver cancer cell line) and primary human pulmonary arterial endothelial cells (PAECs) have been used to study the effects of this compound on antioxidant gene expression.[1][2] Human erythroid differentiated CD34+ cells are a relevant model for studying the induction of fetal hemoglobin.[1][2] |
| What is a typical concentration range for this compound in in vitro experiments? | For studying the induction of antioxidant genes in HepG2 cells, a concentration range of 0.1 µM to 50 µM has been utilized.[1][2] In primary pulmonary arterial endothelial cells, concentrations of 1, 3, and 10 µM have been shown to be effective.[1][2] |
| What is a standard incubation time for this compound treatment? | A 24-hour incubation period is a common starting point for observing changes in target gene mRNA levels.[1][2] |
| What are the expected outcomes of this compound treatment in vitro? | In appropriate cell models, this compound treatment is expected to lead to a dose-dependent increase in the mRNA levels of NRF2 target genes like HMOX1 and FTH1.[1][2] In erythroid progenitor cells, an increase in gamma-globin expression and the percentage of F-cells can be observed.[1][2] In endothelial cells, this compound can decrease the expression of inflammatory markers like VCAM1 in response to stimuli such as TNF-α.[1][2] |
Data Presentation
The following tables summarize the qualitative and semi-quantitative dose-response data for this compound from in vitro studies.
Table 1: Effect of this compound on Gene Expression in HepG2 Cells
| Concentration Range | Target Genes | Observed Effect | Incubation Time |
| 0.1 - 50 µM | HMOX1, FTH1 | Potent, dose-dependent increase in mRNA levels.[1][2] | 24 hours |
Table 2: Effect of this compound on Gene Expression and Cellular Response in Primary Endothelial and Erythroid Cells
| Cell Type | Concentration Range | Target/Endpoint | Observed Effect | Incubation Time |
| Human Pulmonary Arterial Endothelial Cells (PAECs) | 1, 3, 10 µM | VCAM1 mRNA (TNF-α stimulated) | Dose-dependent decrease in mRNA levels.[1][2] | 24 hours |
| Human Erythroid Differentiated CD34+ Cells | Not specified | Fetal Hemoglobin (HbF) positive cells | 2-fold increase.[1][2] | Not specified |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments with this compound.
1. In Vitro Dose-Response for NRF2 Target Gene Induction in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells in multi-well plates (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture media to achieve the desired final concentrations (e.g., ranging from 0.1 to 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound or vehicle control (media with the same concentration of DMSO).
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Perform reverse transcription of the RNA to cDNA. Quantify the mRNA levels of NRF2 target genes (e.g., HMOX1, FTH1) and a housekeeping gene (e.g., GAPDH, ACTB) using quantitative real-time PCR (qPCR) with specific primers.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the fold change in gene expression relative to the vehicle-treated control. Plot the fold change as a function of the this compound concentration to generate a dose-response curve.
2. Cell Viability Assay
-
Perform this assay in parallel with the gene expression study to assess the cytotoxicity of this compound.
-
Seed and treat the cells with this compound as described above.
-
At the end of the incubation period, add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay) to each well.
-
Incubate for the recommended time according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway leading to NRF2 activation.
Caption: Experimental workflow for in vitro dose-response analysis.
References
- 1. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on ASP-8731 efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of ASP-8731 concentration on its efficacy. The following sections include frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of available efficacy data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, small molecule inhibitor of the transcription factor BACH1 (BTB and CNC homolog 1).[1][2] In normal physiology, BACH1 acts as a repressor of genes regulated by the Antioxidant Response Element (ARE). By inhibiting BACH1, this compound allows for the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[3][4] This leads to the increased transcription of several protective genes, including those involved in antioxidant defense (e.g., HMOX1, NQO1) and the production of fetal hemoglobin (HbF) via γ-globin gene (HBG) expression.[3][5]
Q2: Is there a direct correlation established between the serum concentration of this compound and its efficacy in humans?
A2: Currently, there is no publicly available data from clinical trials that directly correlates specific serum concentrations of this compound with clinical efficacy endpoints. A Phase I clinical trial (NCT05167526) was initiated to evaluate the safety and appropriate dosage of this compound in healthy adults, but this trial was terminated.[2][6] Therefore, the relationship between efficacy and drug concentration is based on preclinical in vitro studies and in vivo animal models where specific concentrations or doses were applied.
Q3: What is the effect of this compound on fetal hemoglobin (HbF) production?
A3: this compound has been shown to induce the expression of γ-globin and increase the percentage of HbF-containing cells (F-cells).[5] In preclinical studies using human CD34+ cells, this compound significantly increased HBG mRNA and doubled the percentage of F-cells, an effect comparable to that of hydroxyurea (B1673989) (HU).[1][5] The combination of this compound and HU demonstrated a synergistic effect, inducing more F-cells than either compound alone.[1][5]
Q4: How does this compound affect markers of inflammation and oxidative stress?
A4: By activating the NRF2 pathway, this compound upregulates antioxidant genes. In HepG2 liver cells, it increases HMOX1 and FTH1 mRNA.[1] In pulmonary endothelial cells, it has been shown to decrease VCAM1 mRNA in response to TNF-α and prevent the depletion of glutathione (B108866) (a key antioxidant) in response to hemin-induced oxidative stress.[1][5] In mouse models of sickle cell disease (SCD), this compound treatment decreased markers of inflammation such as ICAM-1 and NF-κB phospho-p65 in the liver.[5]
Efficacy Data Summary
The following tables summarize the quantitative data from preclinical studies, illustrating the dose-dependent effects of this compound.
Table 1: In Vitro Efficacy of this compound on Gene Expression and F-Cell Production
| Cell Type | Treatment | Concentration | Outcome | Result |
| Human CD34+ Cells | This compound | 0.3 µM | HBG mRNA | Significant Increase vs. Vehicle[5] |
| Human CD34+ Cells | This compound | 1.0 µM | HBG mRNA | Significant Increase vs. Vehicle[5] |
| Human CD34+ Cells | This compound | 1.0 µM | % F-cells | ~2-fold Increase[1][5] |
| Human CD34+ Cells | This compound + HU | 1.0 µM this compound + 10 µM HU | % F-cells | Greater increase than either drug alone[3][5] |
| SCD Patient CD34+ Cells | This compound | 10 µM | HBG, HBA, HMOX1, NQO1 mRNA | Significant increase in all but HMOX1[5] |
| Pulmonary Endothelial Cells | This compound then TNF-α | 1, 3, 10 µM | VCAM1 mRNA | Dose-dependent decrease[5] |
| Pulmonary Endothelial Cells | This compound then Hemin | 1, 3 µM | Glutathione Levels | Prevention of hemin-induced decrease[5] |
Table 2: In Vivo Efficacy of this compound in Townes-SS Mice (Sickle Cell Model)
| Treatment | Dosage | Duration | Outcome | Result |
| This compound | 3 mg/kg/day | 14 days | γ-globin / (γ-globin + βs-globin) Ratio | Increase to 7.8% (from 5.8% in vehicle)[5] |
| This compound | 25 mg/kg/day | 14 days | γ-globin / (γ-globin + βs-globin) Ratio | Increase to 8.3% (from 5.8% in vehicle)[5] |
| This compound | Not specified | 4 weeks | Heme-mediated microvascular stasis | Significant Inhibition[1][5] |
| This compound | Not specified | 4 weeks | Hepatic Heme Oxygenase-1 | Marked Increase[5] |
| This compound | Not specified | 4 weeks | Hepatic ICAM-1, NF-κB phospho-p65 | Marked Decrease[5] |
| This compound | Not specified | 4 weeks | White Blood Cell Count | Significant Decrease[5] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a general workflow for assessing its effects on primary hematopoietic cells.
Caption: Mechanism of this compound as a BACH1 inhibitor.
Caption: Workflow for evaluating this compound in CD34+ cells.
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Differentiation of CD34+ Cells and Treatment with this compound
Objective: To assess the effect of this compound on γ-globin gene expression and F-cell production in primary human hematopoietic stem cells.
Methodology:
-
Cell Isolation: Isolate CD34+ cells from human bone marrow or peripheral blood using immunomagnetic bead selection.
-
Expansion Phase (Days 1-7): Culture the isolated CD34+ cells in a suitable expansion medium (e.g., StemSpan™ SFEM II) supplemented with growth factors such as SCF, TPO, and IL-3.
-
Differentiation Phase (Days 7-10+):
-
Wash and resuspend the expanded cells in an erythroid differentiation medium. This medium typically contains EPO, SCF, IL-3, and insulin.
-
On day 7 of culture, add the experimental compounds. Prepare stock solutions of this compound in DMSO.
-
Add this compound to the cultures at final concentrations of 0.3 µM, 1.0 µM, 3.0 µM, and 10 µM.
-
Include a vehicle control (DMSO only) and a positive control (e.g., 10 µM Hydroxyurea).
-
-
Cell Collection: On day 10 (or later, depending on the differentiation stage to be analyzed), harvest the cells for analysis.
-
Analysis:
-
mRNA Quantification: Isolate total RNA and perform gene expression analysis using a method like Nanostring or qRT-PCR to measure levels of HBG, HBA, HBB, and HMOX1.[5]
-
F-cell Analysis: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD71) and intracellular fetal hemoglobin (HbF) and analyze by flow cytometry.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability after treatment | 1. This compound or DMSO concentration is too high. 2. Suboptimal culture conditions. | 1. Confirm the final DMSO concentration is non-toxic (typically <0.1%). Run a dose-response curve to identify the optimal, non-toxic concentration of this compound. 2. Ensure media, supplements, and incubator conditions (temperature, CO2, humidity) are optimal for erythroid differentiation. |
| High variability in gene expression results between replicates | 1. Inconsistent cell numbers at the start of treatment. 2. Pipetting errors during compound addition or RNA isolation. 3. RNA degradation. | 1. Accurately count cells before seeding for the differentiation and treatment phase. 2. Use calibrated pipettes and ensure thorough mixing. 3. Use an RNase-free workflow and check RNA integrity (e.g., using a Bioanalyzer) before proceeding with expression analysis. |
| No significant increase in HBG mRNA or F-cells with this compound | 1. The specific donor's cells are non-responsive. 2. The compound has degraded. 3. Insufficient incubation time. | 1. Test cells from multiple donors, as responsiveness can vary. Note that this compound has been shown to induce F-cells even in some HU-non-responsive donors.[1][5] 2. Prepare fresh stock solutions of this compound. Store the stock solution as recommended by the manufacturer. 3. While a 3-day treatment is cited, consider extending the treatment period if differentiation kinetics are slow. |
| Difficulty distinguishing F-cells from background in flow cytometry | 1. Ineffective cell permeabilization for intracellular HbF staining. 2. Non-specific antibody binding. | 1. Optimize the fixation and permeabilization protocol (e.g., using a commercial kit like Cyto-Fast™ Perm). 2. Include an isotype control to set the gate for HbF positive cells correctly. Titrate the anti-HbF antibody to find the optimal signal-to-noise ratio. |
References
- 1. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP 8731 - AdisInsight [adisinsight.springer.com]
- 3. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 4. ML-0207/ASP8731: A Novel BACH1 Inhibitor That Induces Fetal Hemoglobin in Treatment of Sickle Cell Disease | Semantic Scholar [semanticscholar.org]
- 5. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study to find a suitable dose of ASP8731 and check for medical problems at each dose in healthy adults, Trial ID 8731-CL-0101 [clinicaltrials.astellas.com]
Validation & Comparative
A Comparative Analysis of ASP-8731 and Hydroxyurea for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ASP-8731, a novel BACH1 inhibitor, and hydroxyurea (B1673989), the established standard of care, for the induction of fetal hemoglobin (HbF). This analysis is supported by preclinical and clinical data to inform research and development in hemoglobinopathies like sickle cell disease (SCD).
Introduction
The induction of fetal hemoglobin (HbF) is a key therapeutic strategy for sickle cell disease (SCD) and β-thalassemia, as increased HbF levels can mitigate the pathophysiology of these disorders. For decades, hydroxyurea has been the primary pharmacological agent for HbF induction. However, its variable efficacy and associated side effects have driven the search for novel therapeutic agents. This compound, a selective small molecule inhibitor of BACH1, has emerged as a promising candidate. This guide compares the performance of this compound and hydroxyurea based on available experimental data.
Mechanism of Action
This compound: A BACH1 Inhibitor
This compound functions as a selective inhibitor of the transcription factor BACH1.[1][2][3] In erythroid cells, BACH1 acts as a repressor of NRF2-mediated gene transcription. By inhibiting BACH1, this compound alleviates this repression, leading to the activation of the NRF2 pathway.[1][3][4] This, in turn, promotes the expression of antioxidant and anti-inflammatory genes, as well as the γ-globin genes (HBG1 and HBG2), which are the core components of HbF.[1][4]
Hydroxyurea: A Multifaceted Inducer
The precise mechanism of HbF induction by hydroxyurea is not fully elucidated but is thought to be multifactorial. One prominent theory involves the generation of nitric oxide (NO), which activates soluble guanylyl cyclase (sGC), leading to increased cGMP levels and subsequent γ-globin expression. Another proposed mechanism is the inhibition of ribonucleotide reductase, which causes a temporary halt in DNA synthesis and may select for erythroid precursors with high HbF expression.[3] Hydroxyurea has also been shown to modulate the phosphorylation of MAPK signaling pathways, including p38, ERK, and JNK, which are involved in erythroid differentiation and γ-globin expression.[2]
Signaling Pathway Overview
References
- 1. Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Known Mechanisms of Hydroxyurea-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
aSP-8731: A Novel Approach for Hydroxyurea-Non-Responsive Cells—A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel BACH1 inhibitor, aSP-8731, with established alternative therapies for patients with hematological disorders who are non-responsive to hydroxyurea (B1673989). The information presented herein is based on preclinical and clinical data to support research and development in this field.
Executive Summary
Hydroxyurea is a standard-of-care treatment for various myeloproliferative neoplasms (MPNs) and sickle cell disease (SCD). However, a significant portion of patients develop resistance or intolerance to this therapy, necessitating alternative treatment strategies. This compound, a selective small molecule inhibitor of BACH1, has emerged as a promising therapeutic candidate, particularly in hydroxyurea-non-responsive settings. This guide details the efficacy, mechanism of action, and experimental validation of this compound in comparison to ruxolitinib (B1666119) and interferon-alpha, two key alternatives for hydroxyurea-resistant/intolerant MPNs.
Mechanism of Action: A New Target in Hydroxyurea Resistance
This compound (ML-0207): This agent operates through a distinct mechanism by inhibiting BACH1 (BTB and CNC homolog 1), a transcriptional repressor of genes regulated by the Antioxidant Response Element (ARE).[1] Inhibition of BACH1 leads to the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][2] This activation results in the increased expression of antioxidant and anti-inflammatory genes, as well as the induction of γ-globin expression, which is a critical component of fetal hemoglobin (HbF).[1][3] The induction of HbF is a key therapeutic goal in hemoglobinopathies like SCD and is also relevant in the context of certain MPNs.
Ruxolitinib: In contrast, ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[4] In many MPNs, the JAK-STAT signaling pathway is constitutively activated, often due to a gain-of-function mutation in JAK2 (JAK2V617F), leading to uncontrolled cell proliferation.[5] Ruxolitinib directly targets this dysregulated pathway to control cell growth and alleviate disease symptoms.
Interferon-alpha: Interferon-alpha (IFN-α) exerts its effects through a more complex immunomodulatory mechanism. It binds to its specific cell surface receptor, activating the JAK-STAT pathway, which in turn leads to the transcription of numerous interferon-stimulated genes (ISGs).[6][7] These ISGs have anti-proliferative, pro-apoptotic, and immunomodulatory effects on the malignant hematopoietic stem cells.[7]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and its comparators in the context of hydroxyurea-non-responsive cells. It is important to note that the data for this compound is from preclinical studies, while the data for ruxolitinib and interferon-alpha is from clinical trials in patients with MPNs.
Table 1: this compound Efficacy in Hydroxyurea-Non-Responsive Cells (Preclinical Data)
| Endpoint | Cell Type | Result | Citation |
| HbF+ Cell Induction | CD34+ cells from a HU-non-responsive donor | ~2-fold increase | [8] |
| F-cell Induction | Human erythroid differentiated CD34+ cells | 2-fold increase (similar to HU) | [8] |
| Combination with HU | Human erythroid differentiated CD34+ cells | Induced more HbF+ cells than either drug alone | [8] |
Table 2: Ruxolitinib Efficacy in Hydroxyurea-Resistant/Intolerant Polycythemia Vera (Clinical Trial Data)
| Trial | Endpoint | Ruxolitinib | Best Available Therapy (BAT) | Citation |
| RESPONSE | Hematocrit control | 60% | 20% | [9] |
| RESPONSE | Spleen volume reduction ≥35% | 38% | 1% | [9] |
| RESPONSE | Composite endpoint | 21% | 1% | [9] |
| RESPONSE-2 | Hematocrit control | 62% | 19% | [9] |
| MAJIC-PV | Complete Response (CR) | 43% | 26% | [10] |
| MAJIC-PV | Durable CR | Superior to BAT | - | [10] |
Table 3: Interferon-alpha Efficacy in Hydroxyurea-Resistant/Intolerant MPNs (Clinical Trial Data)
| Trial/Study | Patient Population | Endpoint | Response Rate | Citation |
| MPD-RC 111 | ET and PV (previously treated with HU) | Overall Response Rate (ORR) at 12 months | ET: 69.2% (CR 43.1%), PV: 60% (CR 22%) | [11] |
| Retrospective Study | MF (lower-risk) | Splenic response | 47% | [12] |
| Retrospective Study | MF (lower-risk) | Constitutional symptom improvement | 82% | [12] |
Experimental Protocols
Key Experiment: In Vitro Efficacy of this compound in Hydroxyurea-Non-Responsive Cells
This section outlines a representative protocol for assessing the efficacy of this compound in inducing fetal hemoglobin in erythroid cells derived from CD34+ hematopoietic stem and progenitor cells, particularly from a hydroxyurea-non-responsive donor.
1. Isolation and Culture of CD34+ Cells:
-
Obtain bone marrow or peripheral blood from a healthy donor or a patient identified as non-responsive to hydroxyurea, following institutional guidelines and with informed consent.
-
Isolate CD34+ cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture the purified CD34+ cells in a suitable hematopoietic stem cell expansion medium supplemented with cytokines such as SCF, TPO, and FLT3-L.
2. Erythroid Differentiation:
-
Initiate erythroid differentiation using a multi-phase culture system.
-
Phase 1 (Days 0-7): Culture CD34+ cells in a basal medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM) supplemented with serum or serum replacement, erythropoietin (EPO), stem cell factor (SCF), IL-3, and dexamethasone.
-
Phase 2 (Days 7-14): Increase the concentration of EPO and continue culture in the presence of SCF and insulin.
-
Phase 3 (Days 14-21): Further increase the EPO concentration and withdraw SCF to promote terminal differentiation.
-
3. Drug Treatment:
-
On a designated day of differentiation (e.g., day 7), add this compound to the culture medium at various concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (hydroxyurea, e.g., 10-50 µM).
-
For combination studies, treat cells with both this compound and hydroxyurea.
4. Assessment of Fetal Hemoglobin Induction:
-
Flow Cytometry for F-cells:
-
Harvest cells at the end of the differentiation period (e.g., day 21).
-
Fix and permeabilize the cells to allow intracellular staining.
-
Stain with a fluorescently-labeled antibody specific for fetal hemoglobin (anti-HbF).
-
Analyze the percentage of HbF-positive cells (F-cells) and the mean fluorescence intensity (MFI) using a flow cytometer.
-
-
High-Performance Liquid Chromatography (HPLC) for Globin Chain Analysis:
-
Prepare cell lysates from the differentiated erythroid cells.
-
Separate the globin chains (α, β, γ, δ) using reverse-phase HPLC.
-
Quantify the area under the curve for each globin chain to determine the relative percentage of fetal hemoglobin (α2γ2).
-
-
Western Blotting:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with specific primary antibodies against γ-globin and β-globin.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantify band intensity to assess changes in globin protein levels.
-
5. Analysis of Gene Expression (qRT-PCR):
-
Isolate total RNA from the treated and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for γ-globin (HBG1/HBG2), β-globin (HBB), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression.
Experimental Workflow Diagram
Conclusion
This compound demonstrates a novel and promising mechanism of action for the treatment of hematological disorders, particularly in the context of hydroxyurea non-responsiveness. Preclinical data strongly suggest its ability to induce fetal hemoglobin, a key therapeutic target. In comparison, ruxolitinib and interferon-alpha are established clinical options for hydroxyurea-resistant/intolerant MPNs, with proven efficacy in controlling disease parameters. While direct comparative clinical data for this compound is not yet available, its unique BACH1-inhibitory pathway presents a compelling alternative that warrants further investigation in clinical trials. The distinct mechanisms of these three agents suggest potential for combination therapies and personalized treatment approaches for patients who have failed first-line therapy. Continued research into BACH1 inhibitors like this compound is crucial for expanding the therapeutic arsenal (B13267) for these challenging hematological conditions.
References
- 1. New Strategies in Myeloproliferative Neoplasms: The Evolving Genetic and Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of novel agents for myeloproliferative neoplasms [mpn-hub.com]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunoblotting conditions for human hemoglobin chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induced Pluripotent Stem Cell (iPSC)-Based Mapping of Globin Expression Throughout Human Erythropoietic Development | Center of Excellence in Sickle Cell Disease [bu.edu]
- 7. Therapeutic levels of fetal hemoglobin in erythroid progeny of β-thalassemic CD34+ cells after lentiviral vector-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Erythroid Differentiation and Lentiviral Knockdown in Human CD34+ Cells from Umbilical Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Detecting Fetomaternal Bleed Using Flow Cytometry — Carter BloodCare Specialty Services [cbcspecialtyservices.org]
- 12. Novel, High-Yield Red Blood Cell Production Methods from CD34-Positive Cells Derived from Human Embryonic Stem, Yolk Sac, Fetal Liver, Cord Blood, and Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of aSP-8731 and Crizanlizumab for Mitigating Inflammation in Sickle Cell Disease
For researchers, scientists, and drug development professionals, understanding the therapeutic landscape for sickle cell disease (SCD) is critical. This guide provides a detailed comparison of two investigational agents, aSP-8731 and the approved therapy crizanlizumab, focusing on their distinct mechanisms for reducing inflammation, a key driver of SCD pathophysiology.
While both agents aim to alleviate the inflammatory burden in SCD, they operate through fundamentally different pathways. Crizanlizumab, a monoclonal antibody, targets cell adhesion by blocking P-selectin, a clinically validated approach for reducing vaso-occlusive crises (VOCs). In contrast, this compound, a small molecule inhibitor of BACH1, offers a novel intracellular approach by augmenting the body's own antioxidant and anti-inflammatory responses and inducing fetal hemoglobin.
Executive Summary
| Feature | This compound | Crizanlizumab |
| Target | BTB and CNC homolog 1 (BACH1) | P-selectin |
| Molecule Type | Small molecule | Monoclonal antibody |
| Mechanism of Action | Inhibits BACH1, leading to upregulation of NRF2-mediated antioxidant and anti-inflammatory genes, and induction of fetal hemoglobin. | Binds to P-selectin on activated endothelial cells and platelets, blocking its interaction with P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1).[1][2][3][4][5] |
| Administration | Oral (preclinical)[6][7][8] | Intravenous infusion[9] |
| Development Stage | Preclinical; Phase 1 in healthy volunteers terminated.[10] | Approved for use in adults and pediatric patients aged 16 years and older to reduce the frequency of VOCs.[11][12] Marketing authorization withdrawn in Europe.[11] |
Crizanlizumab: Targeting Cell Adhesion in Vaso-Occlusion
Crizanlizumab is a humanized IgG2 kappa monoclonal antibody that specifically targets P-selectin.[2][5] P-selectin is an adhesion molecule expressed on the surface of activated endothelial cells and platelets. In SCD, the inflammatory milieu promotes the upregulation of P-selectin, which then facilitates the adhesion of sickled red blood cells, leukocytes, and platelets to the vascular endothelium. This multicellular adhesion is a critical initiating event in the formation of vaso-occlusive crises.[1][4] By binding to P-selectin, crizanlizumab physically blocks its interaction with its ligand, PSGL-1, which is present on the surface of leukocytes and sickled red blood cells. This inhibition of cell-cell adhesion helps to prevent the cascade of events leading to vaso-occlusion and the associated inflammation and pain.[1][2][4]
Clinical Efficacy of Crizanlizumab
The efficacy of crizanlizumab in reducing the frequency of VOCs was primarily established in the SUSTAIN trial, a randomized, double-blind, placebo-controlled, 52-week Phase 2 study in patients with SCD.[9][12]
| Outcome | Crizanlizumab (5 mg/kg) | Placebo |
| Median Annual Rate of VOCs | 1.63 | 2.98 |
| Patients with No VOCs | 36% | 17% |
| Median Time to First VOC | 4.1 months | 1.4 months |
Data from the SUSTAIN Trial[12]
A subsequent Phase 3 trial, STAND, however, did not show a significant difference in the annualized rate of VOCs between crizanlizumab and placebo.[13] This led to the European Medicines Agency recommending the withdrawal of the conditional marketing authorization for crizanlizumab.[11]
This compound: A Novel Intracellular Approach to Combatting Oxidative Stress and Inflammation
This compound is a selective small molecule inhibitor of BACH1.[6][7][8] In the context of SCD, intravascular hemolysis leads to the release of heme, which is a potent pro-oxidant and pro-inflammatory molecule. Heme binds to the transcription factor BACH1, which acts as a repressor of genes regulated by Nuclear factor erythroid 2-related factor 2 (NRF2).[6][7][14][15] NRF2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.
By inhibiting BACH1, this compound effectively removes the brakes on the NRF2 pathway.[15] This leads to the increased transcription of NRF2 target genes, such as heme oxygenase-1 (HMOX1) and ferritin heavy chain 1 (FTH1), which play crucial roles in detoxifying heme and reducing oxidative stress.[6][7] Furthermore, activation of the NRF2 pathway has been shown to have anti-inflammatory effects and to promote the expression of fetal hemoglobin (HbF).[6][14][15] An increase in HbF levels is a well-established therapeutic strategy in SCD, as HbF interferes with the polymerization of sickle hemoglobin.
Preclinical Evidence for this compound
Preclinical studies in the Townes-SS mouse model of SCD and in human erythroid differentiated CD34+ cells have demonstrated the potential of this compound to address multiple aspects of SCD pathophysiology.
| Experimental Model | Key Findings with this compound |
| Townes-SS Mice | - Inhibited heme-mediated microvascular stasis.- Increased heme oxygenase-1 expression.- Decreased hepatic ICAM-1 and NF-κB phospho-p65 protein expression.- Reduced white blood cell counts.- Increased gamma-globin expression and F-cells. |
| Human Erythroid Differentiated CD34+ Cells | - Increased gamma-globin (HBG) mRNA.- Increased the percentage of F-cells approximately 2-fold, similar to hydroxyurea (B1673989). |
Data from preclinical studies of this compound[6][7][16]
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: Crizanlizumab blocks the interaction between P-selectin and PSGL-1.
Caption: this compound inhibits BACH1, leading to NRF2-mediated gene expression.
Caption: Experimental workflow for the preclinical assessment of this compound.
Experimental Protocols
Detailed experimental protocols for the clinical trials of crizanlizumab can be found in the respective clinical trial registrations (NCT01895361 for SUSTAIN and NCT03814746 for STAND).
For the preclinical evaluation of this compound, the following methodologies were employed in the published studies:
-
Animal Model: Townes-SS mice, a well-established transgenic mouse model of sickle cell disease, were used.[6][7]
-
Drug Administration: this compound was administered to Townes-SS mice via oral gavage once daily for 4 weeks.[6][7]
-
Microvascular Stasis Model: A dorsal skin-fold chamber model was utilized in the Townes-SS mice to visualize and quantify heme-mediated microvascular stasis.[6][8]
-
Immunohistochemistry and Western Blotting: Livers from the treated and control mice were analyzed for the expression of inflammatory markers such as ICAM-1 and the phosphorylation of NF-κB p65.[6][7]
-
Flow Cytometry: The percentage of F-cells (red blood cells containing fetal hemoglobin) in the peripheral blood of mice and in differentiated human CD34+ cells was determined by flow cytometry using an anti-HbF antibody.[6][7]
-
Quantitative PCR (qPCR): The mRNA expression levels of gamma-globin (HBG) and other NRF2 target genes were quantified in human erythroid differentiated CD34+ cells and in the livers of the mice.[6][7]
-
Cell Culture: Human CD34+ hematopoietic stem and progenitor cells were cultured in erythroid differentiation media in the presence of this compound or vehicle control to assess the induction of fetal hemoglobin.[6][7]
Conclusion
Crizanlizumab and this compound represent two distinct therapeutic strategies for mitigating inflammation and its consequences in sickle cell disease. Crizanlizumab offers a targeted, extracellular approach by inhibiting a key cell adhesion molecule involved in vaso-occlusion. While it has demonstrated efficacy in reducing VOCs in a Phase 2 trial, its clinical benefit was not confirmed in a Phase 3 study, leading to a re-evaluation of its therapeutic standing.
This compound, on the other hand, presents a novel, intracellular mechanism of action by targeting the BACH1/NRF2 pathway. The preclinical data are promising, suggesting that this compound could not only reduce inflammation and vaso-occlusion but also induce the production of protective fetal hemoglobin. However, it is important to note that this compound is in the early stages of development, and its safety and efficacy in humans with sickle cell disease have yet to be established. The termination of a Phase 1 study in healthy volunteers underscores the challenges in drug development.
For researchers and drug development professionals, the contrasting profiles of crizanlizumab and this compound highlight the ongoing evolution of therapeutic approaches for SCD. While targeting cell adhesion remains a valid strategy, the potential to modulate intrinsic cellular pathways to combat oxidative stress and enhance fetal hemoglobin production represents an exciting and potentially more comprehensive approach to treating this complex genetic disorder. Further research will be crucial to determine the ultimate clinical utility of BACH1 inhibitors like this compound in the management of sickle cell disease.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. thebloodproject.com [thebloodproject.com]
- 4. What is the mechanism of Crizanlizumab-TMCA? [synapse.patsnap.com]
- 5. What is Crizanlizumab-TMCA used for? [synapse.patsnap.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 9. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASP8731 / Astellas [delta.larvol.com]
- 11. Crizanlizumab - Wikipedia [en.wikipedia.org]
- 12. fda.gov [fda.gov]
- 13. Crizanlizumab with or without hydroxyurea in patients with sickle cell disease (STAND): primary analyses from a placebo-controlled, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ASP-8731 and Other NRF2 Activators: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of ASP-8731 (also known as ML-0207), a novel BACH1 inhibitor, with other prominent NRF2 activators. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of activating the NRF2 pathway. We will delve into the distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.
Introduction to NRF2 Activation
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, NRF2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets it for proteasomal degradation.[1] Various small molecules, known as NRF2 activators, can disrupt the NRF2-KEAP1 interaction, leading to NRF2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and ferritin heavy chain (FTH1).[2][3][4]
This compound: An Indirect NRF2 Activator via BACH1 Inhibition
Unlike classical NRF2 activators that directly interact with KEAP1, this compound is a selective small molecule inhibitor of BACH1 (BTB and CNC homology 1).[2][3][5] BACH1 is a transcriptional repressor that competes with NRF2 for binding to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[6] By inhibiting BACH1, this compound relieves this repression, allowing for enhanced NRF2-mediated gene transcription.[2][3] This indirect mechanism of NRF2 activation presents a potentially more targeted approach to upregulating cytoprotective genes.
Comparative Analysis of NRF2 Activators
This section provides a head-to-head comparison of this compound with other well-characterized NRF2 activators, including Dimethyl Fumarate (DMF), Bardoxolone Methyl, Omaveloxolone, and Sulforaphane (B1684495). The data presented is compiled from various in vitro and in vivo studies.
Table 1: In Vitro Potency of NRF2 Activators
| Compound | Mechanism of Action | Assay | Cell Line | EC50/IC50 | Reference |
| This compound | BACH1 Inhibitor (Indirect NRF2 Activator) | HMOX1 mRNA induction | HepG2 | More potent than DMF | [2] |
| Dimethyl Fumarate (DMF) | KEAP1 Modifier | ARE-luciferase reporter | Various | ~2-5 µM | |
| Bardoxolone Methyl | KEAP1 Modifier | NRF2 nuclear translocation | HMEC-1 | More potent than DMF | |
| Omaveloxolone | KEAP1 Modifier | NRF2 target gene induction | Monkey PBMCs | Dose-dependent induction | [7] |
| Sulforaphane | KEAP1 Modifier | ARE-luciferase reporter | Various | ~0.2-0.87 µM | [2] |
Note: EC50/IC50 values are highly dependent on the specific assay conditions and cell line used. Direct comparison should be made with caution when data is from different sources.
Table 2: Comparative Efficacy in Disease Models
| Compound | Disease Model | Key Findings | Reference |
| This compound | Sickle Cell Disease (mouse model) | Increased HbF, reduced vaso-occlusion and inflammation. | [2][3][8] |
| Dimethyl Fumarate (DMF) | Sickle Cell Disease (mouse model) | Increased NRF2 target genes, reduced inflammation. | [2] |
| Bardoxolone Methyl | Chronic Kidney Disease | Increased estimated Glomerular Filtration Rate (eGFR). | |
| Omaveloxolone | Friedreich's Ataxia | Approved for treatment. | [7] |
| Sulforaphane | Various (preclinical) | Potent inducer of cytoprotective genes. | [9] |
It is important to note that the clinical development of this compound for sickle cell anemia was discontinued (B1498344) by Astellas Pharma due to "protocol defined stopping criteria being met" and for "corporate strategic considerations".[10][11]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
ARE-Luciferase Reporter Assay for NRF2 Activation
This assay quantitatively measures the ability of a compound to induce NRF2 transcriptional activity.
-
Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct.
-
Procedure:
-
Seed cells in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.[6]
-
Prepare serial dilutions of the test compounds (e.g., this compound, DMF) and a positive control.
-
Replace the medium with the compound-containing medium and incubate for 18-24 hours.[6]
-
Add a luciferase assay reagent to each well and incubate for 10-30 minutes at room temperature.[6]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of treated wells by the average RLU of vehicle control wells. Determine the EC50 value using non-linear regression analysis.[12]
Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression
This method quantifies the mRNA levels of NRF2 target genes such as HMOX1, NQO1, GCLM, and FTH1.
-
Procedure:
-
Treat cells (e.g., HepG2, primary cells) with the NRF2 activators for a specified time (e.g., 6-24 hours).
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or probe-based assays with primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing it to the vehicle-treated control.[13]
Flow Cytometry for F-cell (Fetal Hemoglobin) Analysis
This protocol is specific for assessing a functional outcome in the context of sickle cell disease research.
-
Cell Type: Erythroid differentiated CD34+ cells.
-
Procedure:
-
Culture and differentiate CD34+ cells in the presence of the test compounds (e.g., this compound, Hydroxyurea).
-
Harvest the cells and stain for a surface marker (e.g., CD235a) to identify erythroid cells.
-
Fix and permeabilize the cells using appropriate buffers.[12][14][15][16]
-
Perform intracellular staining with a fluorescently labeled antibody against fetal hemoglobin (HbF).
-
Analyze the cells using a flow cytometer to determine the percentage of HbF-positive (F-cells) within the erythroid population.
-
-
Data Analysis: Gate on the erythroid population and quantify the percentage of cells positive for HbF staining.
Conclusion
This compound represents a novel approach to NRF2 activation through the inhibition of BACH1. In vitro data suggests its potential as a potent inducer of NRF2 target genes, in some cases exceeding the potency of established activators like DMF.[2] While its clinical development for sickle cell disease has been halted, the unique mechanism of action of this compound warrants further investigation for other indications where targeted NRF2 activation may be beneficial. This guide provides a foundational framework for researchers to compare and evaluate this compound against other NRF2 activators in their specific areas of interest. The provided protocols offer standardized methods to generate robust and comparable data to further elucidate the therapeutic potential of these compounds.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl sulforaphane is superior to sulforaphane in inhibiting the Akt/MAPK and activating the Nrf2/ARE signalling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study to find a suitable dose of ASP8731 and check for medical problems at each dose in healthy adults, Trial ID 8731-CL-0101 [clinicaltrials.astellas.com]
- 11. Pipeline Moves: Phase II cancer trial of Roche asset terminated [clinicaltrialsarena.com]
- 12. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Selection of reference genes for expression analyses in liver of rats with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Validating ASP-8731's Impact on Globin Switching: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ASP-8731's performance in inducing fetal hemoglobin (HbF) with the established therapy, hydroxyurea (B1673989) (HU). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental procedures.
Mechanism of Action: A Novel Approach to Globin Switching
This compound, also known as ML-0207, is a selective small molecule inhibitor of the transcription factor BACH1.[1][2][3][4] In the context of sickle cell disease (SCD), the inhibition of BACH1 by this compound alleviates the repression of another transcription factor, NRF2.[2][3][5][6] The activation of the NRF2 pathway is a key event, as it promotes the erythroid expression of the A-gamma (HBG1) and G-gamma (HBG2) globins.[2][3][5][7] These are the subunits that form fetal hemoglobin (HbF; α2/γ2).[3] By increasing the production of γ-globin, this compound effectively shifts the balance from the production of abnormal sickle hemoglobin (HbS) to the beneficial HbF.
Comparative Efficacy in Inducing Fetal Hemoglobin
Experimental data from preclinical studies demonstrate that this compound is a potent inducer of HbF, with efficacy comparable and, in some instances, superior to hydroxyurea.
In Vitro Studies in Human Cells
In studies using human erythroid differentiated CD34+ cells, this compound demonstrated a significant ability to increase γ-globin mRNA (HBG mRNA) and the percentage of F-cells.[1][2][3][5][6] Notably, the combination of this compound and hydroxyurea resulted in a greater induction of F-cells than either compound administered alone.[1][2][3][5][6] Furthermore, this compound was effective in inducing F-cells in CD34+ cells from a donor who was non-responsive to hydroxyurea, highlighting its potential for a broader patient population.[1][2][3][5][6]
| Treatment Group (Human CD34+ Cells from SCD Patients) | Key Findings | Reference |
| This compound (10 µM) | Significantly increased HBG and HBA mRNA levels; did not significantly increase HBB mRNA. | [5] |
| Hydroxyurea (10 µM) | Did not significantly increase the mRNA of any of the tested globin genes alone. | [3][5] |
| This compound (10 µM) + Hydroxyurea (10 µM) | Potentiated the induction of F-cells over HU alone. | [5] |
| This compound (in HU non-responsive donor cells) | Induced an approximate 2-fold increase in F-cells. | [1][2][3][5][6] |
| ML-0207 (1 µM) and HU (10 µM) | Resulted in a 2-fold increase in CD71+/HbF+ erythrocytes. | [7][8] |
In Vivo Studies in a Sickle Cell Disease Mouse Model
In the Townes-SS humanized knock-in mouse model of sickle cell disease, oral administration of this compound led to a dose-dependent increase in γ-globin expression.[5] This indicates that the effects observed in vitro translate to a relevant in vivo model.
| Treatment Group (Townes HbSS Mice) | Dosage | Outcome on γ-globin/(γ-globin + β-S-globin) Ratio | Reference |
| Vehicle Control | - | 5.8% | [5] |
| This compound | 3 mg/kg | 7.8% | [5] |
| This compound | 25 mg/kg | 8.3% | [5] |
Experimental Protocols
In Vitro Differentiation of Human CD34+ Cells
Peripheral blood CD34+ cells were isolated from subjects with sickle cell disease.[3][5] These cells were first expanded for seven days.[3][5] Following expansion, the cells were differentiated into erythroid cells over three days (from day 7 to day 10) in cell culture.[3][5] During this differentiation phase, the cells were exposed to varying concentrations of this compound, hydroxyurea, or a DMSO vehicle control.[3][5] On day 10, the cells were harvested for mRNA analysis to quantify the expression levels of different globin genes.[3][5]
Townes HbSS Mouse Model Studies
Townes HbSS mice, a humanized knock-in model that recapitulates human globin gene switching, were used for in vivo studies.[3][5] The mice were administered this compound or a vehicle control once daily via oral gavage for 14 consecutive days.[9] At the end of the treatment period, whole blood was collected.[9] Red blood cells were then lysed to measure the levels of γ-globin and β-S-globin by reverse-phase high-performance liquid chromatography (HPLC).[5]
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway of this compound in promoting γ-globin expression.
Caption: Workflow of key experiments for validating this compound's effects.
References
- 1. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The BACH1 inhibitor ASP8731 inhibits inflammation and vaso-occlusion and induces fetal hemoglobin in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. ashpublications.org [ashpublications.org]
- 8. Unlocking Fetal Hemoglobin Potential: The Therapeutic Role of ML-0207/ASP8731 in Sickle Cell Disease Management [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling ASP-8731
Essential procedures for the safe management, use, and disposal of the investigational small molecule inhibitor ASP-8731 are critical for protecting laboratory personnel. This guide provides clear, step-by-step instructions to minimize risk and ensure a secure research environment.
For researchers and drug development professionals working with the investigational compound this compound, adherence to strict safety protocols is paramount. Given that specific handling data for this compound is not publicly available, a conservative approach based on best practices for handling potent, investigational small molecule inhibitors is essential. This document outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | To prevent skin contact and absorption of the compound. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs. An impervious apron may be required for larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If this is not possible, a fit-tested N95 respirator or higher is required. | To prevent inhalation of the compound, especially when handling powders or creating aerosols. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | To protect feet from spills. |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for minimizing the risk of exposure and contamination when handling this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, concentration, date received, and any known hazard warnings.
-
Store: Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials. The storage temperature should be as recommended by the supplier. Access to the storage area should be restricted to authorized personnel.
Handling and Preparation
-
Designated Area: All handling of this compound, including weighing and solution preparation, must be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a containment glove box. Use anti-static weigh paper to minimize dispersal of the powder.
-
Solution Preparation: Prepare solutions within the fume hood. Be mindful of the solvents used and their associated hazards.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated PPE (gloves, lab coats), weigh paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure is to wipe surfaces with a solvent known to dissolve the compound (e.g., ethanol (B145695) or isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill and the potential hazards. If the spill is large or involves highly volatile solvents, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office.
-
Cleanup (for minor spills):
-
Ensure appropriate PPE is worn before attempting cleanup.
-
Contain the spill using absorbent pads or other suitable materials, working from the outside in.
-
For liquid spills, apply an absorbent material. For solid spills, gently cover with a damp cloth or absorbent material to avoid creating dust.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Report: Report all spills to the laboratory supervisor and the EHS office, regardless of size.
Experimental Protocols
Detailed experimental protocols involving this compound should be developed and reviewed by the institution's safety committee. These protocols should include specific details on the quantities of this compound to be used, the procedures for its handling and administration in the context of the experiment, and any specific safety precautions related to the experimental setup.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
